molecular formula C34H66O4 B8059151 (S)-10-(palmitoyloxy)octadecanoicacid

(S)-10-(palmitoyloxy)octadecanoicacid

Katalognummer: B8059151
Molekulargewicht: 538.9 g/mol
InChI-Schlüssel: UVHRDGWHIDFWID-YTTGMZPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-10-(palmitoyloxy)octadecanoicacid is a useful research compound. Its molecular formula is C34H66O4 and its molecular weight is 538.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(10S)-10-hexadecanoyloxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-YTTGMZPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Role of 10(S)-PAHSA in Diabetes: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of 10(S)-PAHSA (10(S)-palmitic acid hydroxy stearic acid) in the context of diabetes. As a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), 10(S)-PAHSA has garnered significant attention for its potent anti-diabetic and anti-inflammatory properties. This document will delve into the core signaling pathways activated by 10(S)-PAHSA, with a particular focus on its interaction with G-protein coupled receptors, downstream effects on insulin secretion and sensitivity, and its role in mitigating inflammatory processes integral to the pathophysiology of diabetes. Detailed experimental protocols and data interpretation frameworks are provided to enable researchers and drug development professionals to effectively investigate and harness the therapeutic promise of this novel bioactive lipid.

Introduction: A Novel Endogenous Lipid with Therapeutic Promise

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids first identified in the adipose tissue of insulin-sensitive mice.[1][2] Among the various FAHFA isomers, palmitic acid esters of hydroxy stearic acids (PAHSAs) have shown remarkable anti-diabetic and anti-inflammatory effects.[3][4] Levels of PAHSAs in serum and adipose tissue have been found to be positively correlated with insulin sensitivity in humans, and are diminished in individuals with insulin resistance.[1][5]

The specific stereoisomer, 10(S)-PAHSA, is an endogenous lipid where palmitic acid is esterified to the 10-hydroxyl group of stearic acid in the (S) configuration.[6][7] While much of the initial research focused on 5- and 9-PAHSA, emerging evidence suggests that 10-PAHSA shares and potentially possesses unique beneficial metabolic activities.[6][8] Administration of PAHSAs in mouse models of diabetes has been shown to lower blood glucose, improve glucose tolerance, and stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion.[1][2] This guide will elucidate the intricate molecular mechanisms that drive these therapeutic effects.

Core Mechanism of Action: A Multi-Pronged Approach to Glycemic Control

The anti-diabetic effects of 10(S)-PAHSA are not mediated by a single pathway but rather through a concerted, multi-pronged mechanism that addresses key pathological features of type 2 diabetes: impaired insulin secretion, insulin resistance, and chronic inflammation.

G-Protein Coupled Receptor (GPCR) Activation: The Primary Signaling Hub

The primary molecular targets for PAHSAs are G-protein coupled receptors (GPCRs), specifically GPR120 (also known as FFAR4) and, to some extent, GPR40 (FFAR1).[1][8][9]

  • GPR120 Activation: 10(S)-PAHSA, like other PAHSAs, is a ligand for GPR120, a receptor predominantly expressed in adipose tissue, macrophages, and enteroendocrine cells.[1][10][11] The activation of GPR120 by 10(S)-PAHSA is a critical initiating event for many of its downstream effects.

  • GPR40 Activation: Some studies suggest that PAHSAs can also activate GPR40, a receptor primarily found on pancreatic β-cells that is involved in glucose-stimulated insulin secretion (GSIS).[4][8][9]

The binding of 10(S)-PAHSA to these receptors triggers distinct downstream signaling cascades.

Potentiation of Insulin Secretion

10(S)-PAHSA enhances insulin secretion through both direct and indirect mechanisms:

  • Direct Effects on Pancreatic β-Cells: Through the activation of GPR40, and potentially GPR120 expressed on β-cells, PAHSAs potentiate glucose-stimulated insulin secretion (GSIS).[8][12] This leads to a more robust insulin release in response to elevated blood glucose levels. Furthermore, PAHSAs have been shown to protect pancreatic β-cells from metabolic stress and reduce cellular senescence, thereby preserving their function.[13][14]

  • Stimulation of GLP-1 Secretion: In the gut, 10(S)-PAHSA-mediated activation of GPR120 on enteroendocrine L-cells stimulates the release of glucagon-like peptide-1 (GLP-1).[1][12] GLP-1 is an incretin hormone that enhances GSIS from pancreatic β-cells, contributing to improved glycemic control.

Enhancement of Insulin Sensitivity

A key feature of 10(S)-PAHSA's therapeutic potential is its ability to improve insulin sensitivity in peripheral tissues, primarily adipose tissue, muscle, and the liver.

  • Adipose Tissue: In adipocytes, GPR120 activation by PAHSAs enhances insulin-stimulated glucose uptake.[1] The signaling cascade involves the Gαq/11 subunit, which activates the PI3K/Akt pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[15][16]

  • Liver: PAHSAs have been shown to enhance hepatic insulin sensitivity by suppressing endogenous glucose production (EGP).[17][18] This is achieved through both direct actions on hepatocytes and indirect effects stemming from the inhibition of lipolysis in adipose tissue, which reduces the flow of free fatty acids to the liver.[17][18]

  • Muscle: Chronic treatment with PAHSAs has been observed to augment insulin-stimulated glucose uptake in glycolytic muscle.[17][18]

Attenuation of Inflammation

Chronic low-grade inflammation is a hallmark of type 2 diabetes and contributes significantly to insulin resistance. 10(S)-PAHSA exerts potent anti-inflammatory effects, primarily through GPR120 signaling in macrophages.

  • Inhibition of Pro-inflammatory Pathways: Upon activation by 10(S)-PAHSA, GPR120 recruits β-arrestin-2. This complex then interacts with TAB1, effectively blocking the downstream activation of key pro-inflammatory signaling molecules like NF-κB and JNK.[15][19][20] This leads to a reduction in the production of pro-inflammatory cytokines.[8]

  • Modulation of the NLRP3 Inflammasome: GPR120 activation has also been linked to the inhibition of the NLRP3 inflammasome, a key driver of inflammation in metabolic diseases.[10]

The interplay of these mechanisms is visually summarized in the signaling pathway diagram below.

10(S)-PAHSA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_adipocyte Adipocyte cluster_macrophage Macrophage cluster_panc_beta Pancreatic β-cell cluster_enteroendocrine Enteroendocrine L-cell 10(S)-PAHSA 10(S)-PAHSA GPR120 GPR120 10(S)-PAHSA->GPR120 Binds GPR40 GPR40 10(S)-PAHSA->GPR40 Binds Gaq_A Gαq/11 GPR120->Gaq_A Activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruits GLP1_secretion Increased GLP-1 Secretion GPR120->GLP1_secretion in gut Gaq_P Gαq/11 GPR40->Gaq_P Activates GLUT4_mem GLUT4 Glucose_uptake Increased Glucose Uptake GLUT4_mem->Glucose_uptake PI3K_A PI3K Gaq_A->PI3K_A Akt_A Akt PI3K_A->Akt_A GLUT4_vesicle GLUT4 Vesicle Akt_A->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem TAB1 TAB1 B_Arrestin->TAB1 Binds NFkB_JNK NF-κB / JNK (Inhibited) TAB1->NFkB_JNK Inflammation_down Decreased Inflammation NFkB_JNK->Inflammation_down PLC PLC Gaq_P->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Insulin_secretion Increased Insulin Secretion (GSIS) Ca_release->Insulin_secretion GLP1_secretion->Insulin_secretion Indirectly Potentiates

Caption: 10(S)-PAHSA signaling pathways in various cell types.

Experimental Validation: Protocols and Methodologies

The following section outlines key experimental protocols to investigate the mechanism of action of 10(S)-PAHSA.

In Vitro Assessment of Insulin-Stimulated Glucose Uptake in Adipocytes

This protocol details a method to quantify the effect of 10(S)-PAHSA on insulin-stimulated glucose uptake in a differentiated adipocyte cell line, such as 3T3-L1.

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

    • Maintain differentiated adipocytes for 8-12 days post-differentiation for optimal insulin sensitivity.

  • 10(S)-PAHSA Treatment:

    • Pre-treat mature adipocytes with varying concentrations of 10(S)-PAHSA (e.g., 1-100 µM) or vehicle control for a specified duration (e.g., 18-24 hours) in serum-free DMEM.

  • Glucose Uptake Assay:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Stimulate cells with insulin (e.g., 100 nM) for 30 minutes.

    • Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

    • Terminate the assay by washing with ice-cold KRH buffer.

    • Lyse the cells and measure radioactivity using a scintillation counter.

    • Normalize glucose uptake to total protein content.

Data Interpretation:

An increase in insulin-stimulated glucose uptake in 10(S)-PAHSA-treated cells compared to vehicle-treated controls would indicate enhanced insulin sensitivity.

In Vivo Assessment of Glucose Tolerance in a Diabetic Mouse Model

This protocol describes an oral glucose tolerance test (OGTT) in a high-fat diet (HFD)-induced obese and insulin-resistant mouse model to evaluate the in vivo efficacy of 10(S)-PAHSA.

Methodology:

  • Animal Model:

    • Induce obesity and insulin resistance in C57BL/6J mice by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

  • 10(S)-PAHSA Administration:

    • Administer 10(S)-PAHSA or vehicle control to the HFD-fed mice via oral gavage or osmotic mini-pumps for a defined period (e.g., 2-4 weeks).[4]

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose (time 0).

    • Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Data Interpretation:

A significant reduction in the area under the curve (AUC) for blood glucose levels in the 10(S)-PAHSA-treated group compared to the vehicle group indicates improved glucose tolerance.

Experimental Workflow for In Vivo Glucose Tolerance Test cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis start C57BL/6J Mice hfd High-Fat Diet (12-16 weeks) start->hfd treatment Administer 10(S)-PAHSA or Vehicle (2-4 weeks) hfd->treatment fasting Fast Mice (6h) treatment->fasting ogtt Oral Glucose Tolerance Test (OGTT) fasting->ogtt measure Measure Blood Glucose (0, 15, 30, 60, 90, 120 min) ogtt->measure analysis Calculate Area Under the Curve (AUC) measure->analysis

Caption: Workflow for assessing in vivo glucose tolerance.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of PAHSAs. While specific data for 10(S)-PAHSA is still emerging, the findings for closely related isomers are highly indicative of its potential.

ParameterExperimental ModelTreatmentResultReference
Glucose Tolerance High-Fat Diet-fed Mice5- and 9-PAHSA (chronic)Improved glucose tolerance[4]
Insulin Sensitivity High-Fat Diet-fed Mice5- and 9-PAHSA (chronic)Enhanced insulin sensitivity[17][18]
Insulin Secretion Human Islets5- and 9-PAHSAPotentiated GSIS[8][12]
GLP-1 Secretion Enteroendocrine Cells9-PAHSAIncreased GLP-1 secretion[4]
Adipose Inflammation High-Fat Diet-fed Mice5- and 9-PAHSAReduced pro-inflammatory cytokine expression[4][8]

Conclusion and Future Directions

10(S)-PAHSA represents a promising new frontier in the development of therapeutics for type 2 diabetes. Its multifaceted mechanism of action, encompassing the enhancement of insulin secretion and sensitivity, and the attenuation of chronic inflammation, positions it as a compelling candidate for further investigation. The activation of GPR120 and GPR40 appears to be central to its beneficial metabolic effects.

Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic properties of 10(S)-PAHSA compared to other PAHSA isomers. Furthermore, long-term efficacy and safety studies are warranted to fully realize its therapeutic potential. The development of stable and orally bioavailable analogs of 10(S)-PAHSA could pave the way for a new class of drugs for the management of diabetes and related metabolic disorders. The role of the gut microbiota in mediating the effects of PAHSAs is also an emerging area of interest that requires further exploration.[21][22][23]

References

  • Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. [Link]

  • Kahn, B. B., & Saghatelian, A. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Lee, J., Moraes-Vieira, P. M., Castoldi, A., Aryal, P., Yee, E. U., Vickers, C., ... & Kahn, B. B. (2016). Branched fatty acid esters of hydroxy fatty acids (FAHFAs) protect against colitis by regulating gut innate and adaptive immune responses. Journal of Biological Chemistry, 291(35), 18274-18287. [Link]

  • Oh, D. Y., Talukdar, S., Bae, E. J., Imamura, T., Morinaga, H., Fan, W., ... & Olefsky, J. M. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. [Link]

  • Syed, I., Lee, J., Peroni, O. D., & Kahn, B. B. (2018). Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. bioRxiv. [Link]

  • Wang, W., Liu, Y., Zheng, H., et al. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide/NF-kappa B pathway. Biochemical and Biophysical Research Communications, 506(2), 395-401. [Link]

  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Zhou, P., Santoro, A., Peroni, O. D., Nelson, A. T., Saghatelian, A., Siegel, D., & Kahn, B. B. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. Journal of Clinical Investigation, 129(10), 4138-4150. [Link]

  • Zhang, C., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. PNAS, 121(28), e2318691121. [Link]

  • Brejchova, K., et al. (2020). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 69(8), 1635-1647. [Link]

  • Santoro, A., et al. (2021). PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53. PNAS, 118(14), e2024383118. [Link]

  • Li, X., et al. (2025). S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation. Advanced Science. [Link]

  • Chen, Y., et al. (2025). S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation. Journal of Translational Medicine. [Link]

  • Pflimlin, E., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Immunology. [Link]

  • Hammarstedt, A., et al. (2016). Overexpressing the novel autocrine/endocrine adipokine WISP2 induces hyperplasia of the heart, white and brown adipose tissues and prevents insulin resistance. Scientific Reports, 6, 32549. [Link]

  • Kuda, O., et al. (2016). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 65(6), 1772-1781. [Link]

  • Avanti Polar Lipids. (n.d.). PAHSA. Avanti Polar Lipids. [Link]

  • Watson, S. J., et al. (2012). Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120. Molecular Pharmacology, 81(5), 631-642. [Link]

  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine, 11(1), 90-94. [Link]

  • Gotoh, C., et al. (2007). The regulation of adipogenesis through GPR120. Biochemical and Biophysical Research Communications, 354(2), 591-597. [Link]

  • Talukdar, S., et al. (2011). GPR120 is a novel-secretin receptor that is required for secretin-stimulated insulin secretion. The Journal of Biological Chemistry, 286(50), 43072-43080. [Link]

  • Moore, K., et al. (2009). The role of GPR120 in the regulation of glucose homeostasis: a tale of two splice variants. The Journal of Biological Chemistry, 284(40), 27126-27137. [Link]

Sources

endogenous levels of 10-PAHSA in adipose tissue

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Endogenous Quantification and Physiological Regulation of 10-PAHSA in Adipose Tissue

Executive Summary

10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1] First identified in adipose tissue of mice overexpressing the GLUT4 transporter (AG4OX), PAHSAs exert potent anti-diabetic and anti-inflammatory effects. Unlike canonical lipids, 10-PAHSA is present in low nanomolar concentrations and functions as a signaling lipokine rather than a structural fuel source.

For researchers and drug developers, 10-PAHSA represents a dual challenge:

  • Therapeutic Potential: It enhances insulin sensitivity and glucose tolerance via GPR120 activation and modulation of GLP-1 secretion.[2]

  • Analytical Complexity: It is a regioisomer of 9-PAHSA (the most abundant isoform). Standard lipidomics workflows fail to separate 10-PAHSA from 9-PAHSA, leading to co-elution and inaccurate quantification.

This guide provides a validated technical framework for the specific extraction, chromatographic separation, and quantification of endogenous 10-PAHSA in adipose matrices.

Biological Framework: Biosynthesis & Signaling

The endogenous levels of 10-PAHSA are tightly regulated by the balance between de novo lipogenesis (DNL) and specific hydrolase activity.

Biosynthetic Pathway

Synthesis is driven by the transcription factor ChREBP (Carbohydrate Response Element Binding Protein), which is activated by glucose flux into adipocytes.

  • Precursors: Palmitoyl-CoA and Hydroxy-Stearic Acid (HSA).

  • Enzymatic Driver: ATGL (Adipose Triglyceride Lipase) possesses acyltransferase activity that synthesizes FAHFAs from triglycerides and hydroxy fatty acids.[3]

Degradation & Turnover

Two novel threonine hydrolases control the half-life of 10-PAHSA:

  • AIG1 (Androgen-Induced Gene 1)

  • ADTRP (Androgen-Dependent TFPI Regulating Protein) Inhibition of these hydrolases is a current therapeutic strategy to elevate endogenous PAHSA levels.

Mechanism of Action

10-PAHSA acts as an agonist for GPR120 (FFAR4), a G-protein coupled receptor expressed on adipocytes and macrophages, promoting GLUT4 translocation and reducing cytokine secretion.

PAHSA_Pathway Glucose Glucose Influx ChREBP ChREBP Activation Glucose->ChREBP Triggers DNL De Novo Lipogenesis (Palmitate + Stearate) ChREBP->DNL Upregulates Synthesis Biosynthesis (ATGL Acyltransferase) DNL->Synthesis Provides Substrates PAHSA_10 10-PAHSA (Endogenous) Synthesis->PAHSA_10 Hydrolases Degradation (AIG1 / ADTRP) PAHSA_10->Hydrolases Hydrolysis GPR120 GPR120 Activation PAHSA_10->GPR120 Agonist Binding Outcome Insulin Sensitivity & Anti-Inflammation GPR120->Outcome

Figure 1: The metabolic lifecycle of 10-PAHSA from glucose-driven synthesis to GPR120 signaling.[4]

Analytical Methodology: The "Isomer Problem"

Quantifying 10-PAHSA requires separating it from 9-PAHSA. These isomers differ only by the position of the ester bond on the stearic acid chain. They have identical molecular weights and similar fragmentation patterns.

Extraction Strategy

Adipose tissue is lipid-rich (triglycerides), causing significant matrix suppression.

  • Recommended: Solid Phase Extraction (SPE) is superior to simple Liquid-Liquid Extraction (LLE) for enrichment.

  • Protocol: Use Strata SI-1 Silica cartridges to separate neutral lipids (TGs) from polar lipids (FAHFAs).

Chromatographic Separation (Critical)

Standard 10-15 minute lipidomics gradients will not resolve 10-PAHSA from 9-PAHSA.

  • Column: C18 Reverse Phase (e.g., 2.1 x 150mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.

    • B: Methanol + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.

    • Note: Basic pH enhances negative mode ionization.

  • Gradient: Isocratic hold or very shallow gradient is required. A 30-90 minute run time is often necessary to achieve baseline separation of regioisomers.

Mass Spectrometry (MRM)
  • Mode: Negative Electrospray Ionization (ESI-).

  • Transition: m/z 537.5 [M-H]⁻ → m/z 255.2 (Palmitate ion).

  • Validation: Use 13C4-10-PAHSA as an internal standard to correct for extraction efficiency.

Analytical_Workflow Sample Adipose Tissue (100mg) Extract LLE Extraction (CHCl3:MeOH) Sample->Extract SPE SPE Enrichment (Silica Cartridge) Extract->SPE Remove TGs LC LC Separation (C18, Basic pH) SPE->LC Isomer Resolution MS MS/MS Detection (MRM 537.5 -> 255.2) LC->MS Data Quantification (Peak Area vs IS) MS->Data

Figure 2: Validated workflow for isolating trace 10-PAHSA from triglyceride-rich adipose matrix.

Endogenous Baselines & Regulation

Endogenous levels of 10-PAHSA vary significantly by tissue depot and metabolic state.

Table 1: Relative Abundance in Murine Tissues

Data derived from Wild Type (WT) vs. AG4OX mice.

Tissue DepotTotal PAHSA (WT)10-PAHSA StatusNotes
BAT (Brown Adipose) HighestAbundant~20-30% of 9-PAHSA levels.[2]
SQ WAT (Subcutaneous) HighModerateDownregulated in insulin resistance.
PG WAT (Visceral) ModerateDynamic Uniquely upregulated by High Fat Diet (HFD).
Serum ~7 nM (Total)0.4 - 2.5 nMCirculating signaling pool.
Liver LowTracePrimarily 9-PAHSA and 13/12-PAHSA.[2]
Physiological Modulation
  • Fasting: Generally decreases PAHSA levels in WAT, reducing lipokine signaling during nutrient deprivation.

  • High Fat Diet (HFD):

    • General: Most PAHSA isomers (5-, 12-, 13-) decrease in WAT, correlating with insulin resistance.[2]

    • Exception:10-PAHSA levels increase in PG WAT under HFD conditions. This suggests a compensatory or distinct pathophysiological role for the 10-isomer in visceral fat during obesity.

Validated Protocol: Quantification of 10-PAHSA

Objective: Quantify 10-PAHSA in 100mg Murine White Adipose Tissue (WAT).

Reagents:

  • Internal Standard (IS): 13C4-9-PAHSA (used as surrogate for 10-PAHSA due to similar retention).

  • Solvents: LC-MS grade Chloroform, Methanol, Water, Ammonium Hydroxide.

Step-by-Step Procedure:

  • Homogenization:

    • Add 100mg frozen WAT to 1mL PBS.

    • Spike with 5 pmol of Internal Standard .

    • Homogenize (bead beater) at 4°C.

  • Lipid Extraction:

    • Add 2mL Methanol and 1mL Chloroform.[5] Vortex 1 min.

    • Centrifuge 3000xg, 10 min.

    • Collect organic (bottom) phase. Re-extract aqueous phase once.

    • Combine organic phases and dry under Nitrogen (N2).

  • SPE Enrichment (Crucial Step):

    • Reconstitute dried lipid in Hexane.

    • Load onto Strata SI-1 Silica Cartridge (500mg).[6]

    • Wash: Elute neutral lipids (Triglycerides) with 5% Ethyl Acetate in Hexane. Discard.

    • Elute: Elute FAHFAs with 25% Ethyl Acetate in Hexane. Collect.

    • Dry eluate under N2. Reconstitute in 100µL Methanol.

  • LC-MS/MS Analysis:

    • Inject: 10µL.

    • Gradient: Run isocratic 93% Solvent B (MeOH + base) for 30-60 mins.

    • Identification: Monitor retention time. 10-PAHSA elutes slightly after 9-PAHSA on high-quality C18 columns.

    • Quantification: Calculate Area Ratio (10-PAHSA / IS) × Concentration of IS.

References

  • Yore, M. M., et al. (2014).[1] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[7][8][9] Cell.

  • Kuda, O., et al. (2018). "A Faster Protocol for Endogenous FAHFA Measurements." Analytical Chemistry.

  • Brejchova, K., et al. (2020).[7] "Understanding FAHFAs: From structure to metabolic regulation."[7] Progress in Lipid Research.

  • Parsons, W. H., et al. (2016). "AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs." Nature Chemical Biology.

  • Hammarstedt, A., et al. (2018). "Adipose tissue dysfunction is associated with low levels of the novel palmitic acid hydroxystearic acids." Scientific Reports.

Sources

A Technical Guide to the Activation of GPR120 and GPR40 by 10-PAHSA: Mechanisms, Signaling, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the activation of two key G protein-coupled receptors (GPCRs), GPR120 (FFAR4) and GPR40 (FFAR1), by the endogenous lipid, 10-hydroxy-cis-12-octadecenoic acid (10-PAHSA). As a member of the recently discovered fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, 10-PAHSA has garnered significant interest for its therapeutic potential in metabolic and inflammatory diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying signaling mechanisms and practical experimental protocols to investigate these interactions.

Introduction: The Convergence of a Novel Lipid and Key Metabolic Receptors

The discovery of FAHFAs as a class of endogenous mammalian lipids with potent anti-diabetic and anti-inflammatory effects has opened new avenues for therapeutic intervention.[4][5] Among these, palmitic acid esters of hydroxy stearic acids (PAHSAs) are particularly noteworthy.[2] Levels of PAHSAs have been found to be correlated with insulin sensitivity and are reduced in the adipose tissue and serum of insulin-resistant humans.[4][6] 10-PAHSA, a specific regioisomer of PAHSA, is formed by the esterification of palmitic acid to 10-hydroxy stearic acid.[1][7]

GPR120 and GPR40 are cell surface receptors that are activated by long-chain fatty acids and play crucial roles in metabolic regulation.[8][9] GPR120 is predominantly expressed in adipose tissue, intestine, and immune cells, where its activation leads to enhanced insulin sensitivity and potent anti-inflammatory effects.[8][10] GPR40 is highly expressed in pancreatic beta-cells and its activation enhances glucose-dependent insulin secretion.[9][11] The ability of PAHSAs, including 10-PAHSA, to activate both of these receptors underscores their potential as multifaceted therapeutic agents.[12][13][14]

This guide will dissect the signaling pathways initiated by 10-PAHSA upon binding to GPR120 and GPR40, and provide detailed methodologies for their characterization.

Signaling Pathways: A Dichotomy of Gα and β-Arrestin-Mediated Events

The activation of GPR120 and GPR40 by 10-PAHSA initiates a cascade of intracellular events that are primarily mediated by heterotrimeric G proteins and β-arrestins. Understanding these pathways is critical for elucidating the full spectrum of 10-PAHSA's biological activities.

GPR120 Signaling: A Dual-Pronged Approach to Metabolic and Inflammatory Control

Activation of GPR120 by ligands like 10-PAHSA leads to the engagement of two principal signaling arms: the Gαq/11 pathway and the β-arrestin 2 pathway.[15][16]

  • Gαq/11-Mediated Signaling: This pathway is canonical for many GPCRs. Upon ligand binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[15] This increase in intracellular calcium is a key signaling event that can be readily measured to assess receptor activation.

  • β-Arrestin 2-Mediated Anti-Inflammatory Signaling: A distinctive feature of GPR120 is its potent anti-inflammatory signaling cascade, which is mediated by β-arrestin 2.[17][18] Following agonist stimulation, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex then internalizes and interacts with TAB1, an upstream activator of TAK1. This interaction prevents the activation of TAK1, thereby inhibiting downstream pro-inflammatory signaling pathways, including the NF-κB and JNK pathways.[18]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gaq Gαq/11 Pathway cluster_barrestin β-Arrestin 2 Pathway GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq b_arrestin β-Arrestin 2 GPR120->b_arrestin 10-PAHSA 10-PAHSA 10-PAHSA->GPR120 PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Internalization Internalization b_arrestin->Internalization TAK1_inhibition TAK1 Inhibition Internalization->TAK1_inhibition

GPR120 Signaling Pathways

GPR40 Signaling: Fine-Tuning Insulin Secretion

GPR40 activation by 10-PAHSA primarily signals through the Gαq/11 pathway, similar to GPR120, to potentiate glucose-stimulated insulin secretion (GSIS).[9][11][13]

  • Gαq/11-PLC-IP3-Ca2+ Axis: The binding of 10-PAHSA to GPR40 on pancreatic β-cells activates the Gαq/11-PLC pathway, leading to an increase in intracellular Ca2+.[9] This elevation in cytosolic calcium is a critical trigger for the exocytosis of insulin-containing granules, but importantly, this effect is glucose-dependent. This glucose dependency is a key safety feature, as it minimizes the risk of hypoglycemia.[9]

  • Role of Protein Kinase D (PKD): Downstream of Gαq/11 activation, protein kinase D (PKD) has been implicated in the potentiation of second-phase insulin secretion.[19]

While GPR40 signaling predominantly involves the Gαq/11 pathway, some studies suggest potential for biased agonism and the involvement of other signaling molecules.

GPR40_Signaling cluster_membrane Pancreatic β-Cell Membrane cluster_gaq_gpr40 Gαq/11 Pathway GPR40 GPR40 Gaq_40 Gαq/11 GPR40->Gaq_40 10-PAHSA 10-PAHSA 10-PAHSA->GPR40 PLC_40 PLC Gaq_40->PLC_40 IP3_40 IP3 PLC_40->IP3_40 Ca_increase ↑ [Ca²⁺]i IP3_40->Ca_increase Insulin_Secretion Insulin Secretion (Glucose-Dependent) Ca_increase->Insulin_Secretion

GPR40 Signaling Pathway

Experimental Methodologies for Characterizing 10-PAHSA Activity

To rigorously assess the activation of GPR120 and GPR40 by 10-PAHSA, a suite of cell-based functional assays is employed. The choice of assay depends on the specific signaling pathway being interrogated.

Calcium Mobilization Assay

This assay is a primary method for detecting the activation of Gq-coupled receptors like GPR120 and GPR40.[20][21][22] It measures the increase in intracellular calcium concentration following receptor stimulation.

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free calcium, resulting in a measurable increase in fluorescence intensity.[21]

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably or transiently expressing GPR120 or GPR40 in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of 10-PAHSA and control compounds in an appropriate assay buffer.

  • Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

  • Data Acquisition: Establish a baseline fluorescence reading for each well. The instrument then adds the compound solutions to the wells, and fluorescence is measured kinetically over time to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration to determine EC50 values.

Self-Validation and Causality:

  • Positive Control: Use a known agonist for the respective receptor (e.g., GW9508 for GPR120) to ensure the assay is performing correctly.[18]

  • Negative Control: Untransfected parental cells should not exhibit a calcium response to 10-PAHSA, confirming the response is receptor-mediated.

  • Antagonist Confirmation: The 10-PAHSA-induced calcium signal should be blocked by a known antagonist of the specific receptor, if available.

cAMP Accumulation/Inhibition Assay

While GPR120 and GPR40 primarily couple to Gαq, some GPCRs can also modulate adenylyl cyclase activity through Gαs (stimulatory) or Gαi (inhibitory) proteins.[23][24] This assay measures changes in intracellular cyclic AMP (cAMP) levels.

Principle: This is typically a competitive immunoassay. Cellular cAMP produced in response to receptor activation competes with a labeled cAMP tracer for binding to a specific antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.[25][26][27]

Step-by-Step Protocol:

  • Cell Stimulation: Seed cells expressing the receptor of interest in a multi-well plate. Treat the cells with 10-PAHSA for a defined period. For Gαi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP that can then be inhibited.[24]

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Add the detection reagents, which typically include a labeled cAMP tracer and a specific antibody (e.g., using HTRF or luminescence-based readouts).[25]

  • Signal Measurement: After an incubation period, measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Interpolate the cAMP concentrations in the samples from the standard curve and plot dose-response curves to determine EC50 or IC50 values.

Self-Validation and Causality:

  • Gαs/Gαi Controls: Use known activators of Gαs (e.g., isoproterenol for β-adrenergic receptors) and Gαi (e.g., UK 14,304 for α2-adrenergic receptors) to validate the assay's ability to detect both increases and decreases in cAMP.

  • Forskolin Dose-Response: For Gαi-coupled receptor assays, a forskolin dose-response curve should be performed to determine the optimal concentration for stimulation.

  • Pertussis Toxin Treatment: For suspected Gαi coupling, pre-treatment with pertussis toxin, which uncouples Gαi from the receptor, should abolish the inhibitory effect of 10-PAHSA.[28]

β-Arrestin Recruitment Assay

This assay is crucial for investigating the GPR120-mediated anti-inflammatory pathway and for studying biased agonism.[29][30]

Principle: This assay measures the interaction between the activated GPCR and β-arrestin. A common method is enzyme fragment complementation (EFC). The receptor is fused to a small fragment of an enzyme, and β-arrestin is fused to the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., luminescence).[30][31]

Step-by-Step Protocol:

  • Cell Line Generation: Use a cell line stably co-expressing the GPCR fused to one enzyme fragment and β-arrestin (typically β-arrestin 2 for GPR120) fused to the complementary fragment.

  • Cell Plating and Stimulation: Plate the cells and treat them with a dilution series of 10-PAHSA.

  • Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) with a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Self-Validation and Causality:

  • Receptor-Specificity: The parental cell line lacking the tagged receptor should not produce a signal.

  • Isoform Specificity: If investigating bias, separate assays for β-arrestin 1 and β-arrestin 2 can be performed.[32]

  • Correlation with Downstream Events: The potency of 10-PAHSA in the β-arrestin recruitment assay should correlate with its potency in downstream functional readouts, such as the inhibition of inflammatory cytokine production.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the described assays for 10-PAHSA acting on GPR120 and GPR40.

AssayReceptorExpected Outcome for 10-PAHSAKey ParameterRationale
Calcium MobilizationGPR120Increase in intracellular Ca2+EC50Activation of the Gαq/11-PLC-IP3 pathway.[15]
Calcium MobilizationGPR40Increase in intracellular Ca2+EC50Activation of the Gαq/11-PLC-IP3 pathway.[9]
cAMP AssayGPR120No significant change expected (primarily Gαq)-GPR120 predominantly signals through Gαq/11.
cAMP AssayGPR40No significant change expected (primarily Gαq)-GPR40 predominantly signals through Gαq/11.[14]
β-Arrestin RecruitmentGPR120Recruitment of β-arrestin 2EC50Key for mediating anti-inflammatory effects.[18]
β-Arrestin RecruitmentGPR40Minimal to no recruitment expected-GPR40 is not primarily known for β-arrestin-mediated signaling.

Conclusion

10-PAHSA represents a promising endogenous lipid that exerts its beneficial metabolic and anti-inflammatory effects through the activation of GPR120 and GPR40. A thorough understanding of its engagement with these receptors requires a multi-faceted experimental approach. By employing a combination of calcium mobilization, cAMP, and β-arrestin recruitment assays, researchers can dissect the specific signaling pathways activated by 10-PAHSA, quantify its potency and efficacy, and pave the way for the development of novel therapeutics targeting these critical metabolic receptors. The protocols and validation strategies outlined in this guide provide a robust framework for such investigations.

References

  • Current time information in Minneapolis, MN, US. (n.d.). Google.
  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (2018). PubMed. Retrieved February 16, 2026, from [Link]

  • cAMP Assays in GPCR Drug Discovery. (2017). PubMed. Retrieved February 16, 2026, from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2014). Bio-protocol. Retrieved February 16, 2026, from [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. (2015). PubMed. Retrieved February 16, 2026, from [Link]

  • cAMP Assay. (n.d.). Creative Bioarray. Retrieved February 16, 2026, from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved February 16, 2026, from [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved February 16, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI. Retrieved February 16, 2026, from [Link]

  • G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. (2015). PMC. Retrieved February 16, 2026, from [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (2018). Taylor & Francis Online. Retrieved February 16, 2026, from [Link]

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2022). MDPI. Retrieved February 16, 2026, from [Link]

  • GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (2017). PMC. Retrieved February 16, 2026, from [Link]

  • Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Regulation and mechanism of action of FFAR1/GPR40. (2011). The Physiological Society. Retrieved February 16, 2026, from [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (2013). American Diabetes Association. Retrieved February 16, 2026, from [Link]

  • What are GPR120 agonists and how do they work? (2024). Patsnap Synapse. Retrieved February 16, 2026, from [Link]

  • What are GPR40 agonists and how do they work? (2024). Patsnap Synapse. Retrieved February 16, 2026, from [Link]

  • GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. (2010). PMC. Retrieved February 16, 2026, from [Link]

  • Signaling pathway of GRP40 for insulin secretion. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. (2014). PubMed. Retrieved February 16, 2026, from [Link]

  • PAHSAs Enhance Hepatic and Systemic Insulin Sensitivity Through Direct and Indirect Mechanisms. (2019). PubMed. Retrieved February 16, 2026, from [Link]

  • PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. (2019). JCI. Retrieved February 16, 2026, from [Link]

  • 10-PAHSA. (n.d.). Bertin Bioreagent. Retrieved February 16, 2026, from [Link]

  • Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. (2018). PMC. Retrieved February 16, 2026, from [Link]

  • Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. (2021). Frontiers in Endocrinology. Retrieved February 16, 2026, from [Link]

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. (2022). ACS Publications. Retrieved February 16, 2026, from [Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). PMC. Retrieved February 16, 2026, from [Link]

  • FFA4/GPR120: Pharmacology and Therapeutic Opportunities. (2017). PMC. Retrieved February 16, 2026, from [Link]

  • (PDF) Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-inflammatory Effects. (2014). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity. (n.d.). FGU - Akademie věd České republiky. Retrieved February 16, 2026, from [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Retrieved February 16, 2026, from [Link]

  • beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. (2009). PubMed. Retrieved February 16, 2026, from [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017). YouTube. Retrieved February 16, 2026, from [Link]

  • GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse. (2014). PMC. Retrieved February 16, 2026, from [Link]

  • Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. (2018). Beth Israel Deaconess Medical Center. Retrieved February 16, 2026, from [Link]

  • Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families. (2020). PMC. Retrieved February 16, 2026, from [Link]

  • Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. (2018). PubMed. Retrieved February 16, 2026, from [Link]

  • GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy. (2017). PMC. Retrieved February 16, 2026, from [Link]

Sources

The Metabolic Orchestration of FAHFAs: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Class of Bioactive Lipids

First identified in 2014, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) have rapidly emerged as a class of endogenous lipids with profound implications for metabolic health and disease.[1][2] These unique molecules, characterized by an ester bond between a fatty acid and a hydroxy fatty acid, are not merely metabolic intermediates but potent signaling molecules with significant anti-diabetic and anti-inflammatory properties.[1][3] This technical guide provides an in-depth exploration of the metabolic pathways governing FAHFA homeostasis, offering a valuable resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target this exciting new area of lipid biology. We will delve into the enzymatic machinery responsible for their synthesis and degradation, their storage and mobilization, and the signaling cascades they initiate, all supported by detailed experimental protocols and quantitative data.

I. The FAHFA Landscape: Structure and Nomenclature

The diversity of the FAHFA family is vast, with hundreds of distinct species identified in mammals, plants, and even yeast.[1][4] The nomenclature of a specific FAHFA conveys its constituent fatty acid, the hydroxy fatty acid, and the position of the ester linkage. For instance, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] This structural heterogeneity is a key determinant of their biological activity and tissue distribution.

Table 1: Common FAHFA Families and Their Constituents

FAHFA FamilyAbbreviationConstituent Fatty AcidConstituent Hydroxy Fatty Acid
Palmitic acid esters of hydroxy stearic acidPAHSAPalmitic acid (16:0)Hydroxy stearic acid (18:0)
Oleic acid esters of hydroxy stearic acidOAHSAOleic acid (18:1)Hydroxy stearic acid (18:0)
Palmitoleic acid esters of hydroxy stearic acidPOHSAPalmitoleic acid (16:1)Hydroxy stearic acid (18:0)
Stearic acid esters of hydroxy stearic acidSAHSAStearic acid (18:0)Hydroxy stearic acid (18:0)
Docosahexaenoic acid esters of hydroxy linoleic acidDHAHLADocosahexaenoic acid (22:6)Hydroxy linoleic acid (18:2)

II. The Core Metabolic Pathways: A Dynamic Equilibrium

The cellular concentration of free FAHFAs is meticulously controlled through a dynamic interplay of biosynthesis, degradation, and storage. Adipose tissue, in particular, serves as a central hub for FAHFA metabolism.[1][3]

A. Biosynthesis: The Genesis of FAHFAs

The primary enzyme responsible for the biosynthesis of FAHFAs is Adipose Triglyceride Lipase (ATGL) , also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2).[5][6][7] In a paradigm shift from its well-established role in triglyceride hydrolysis, ATGL catalyzes the formation of the ester bond in FAHFAs through a transacylation reaction .[5][6] This process involves the transfer of a fatty acid from a triglyceride (or diacylglyceride) to a hydroxy fatty acid.[5][7]

The biosynthesis of FAHFAs is intricately linked to the availability of their precursors: hydroxy fatty acids and triglycerides.[2] Consequently, factors that upregulate triglyceride synthesis, such as the activity of diacylglycerol acyltransferases (DGATs), can indirectly promote FAHFA production.[5] Peroxiredoxin-6 and glutathione peroxidase 4 have also been implicated in the biosynthetic pathway, suggesting a connection to cellular redox state.[1]

FAHFA_Biosynthesis TG Triglyceride (TG) ATGL ATGL (transacylase activity) TG->ATGL HFA Hydroxy Fatty Acid (HFA) HFA->ATGL FAHFA Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA) ATGL->FAHFA DG Diglyceride (DG) ATGL->DG releases

Caption: FAHFA Biosynthesis via ATGL-mediated transacylation.

B. Degradation: The Hydrolytic Arm

The breakdown of FAHFAs into their constituent fatty acid and hydroxy fatty acid is carried out by a specific set of hydrolases.[1] Key enzymes in this process include:

  • Androgen-induced gene 1 (AIG1) and Androgen-dependent TFPI-regulating protein (ADTRP) : These are transmembrane threonine hydrolases that play a significant role in regulating FAHFA levels in vivo, particularly in adipose tissue.[8][9][10][11][12]

  • Carboxyl ester lipase (CEL) : This serine hydrolase also contributes to FAHFA degradation.[1][8]

  • Hormone-sensitive lipase (HSL) : In addition to its role in triglyceride lipolysis, HSL can hydrolyze FAHFAs.[8]

The activity of these hydrolases is a critical determinant of the circulating and tissue concentrations of free, biologically active FAHFAs.

C. Storage and Mobilization: The FAHFA Reservoir

Recent discoveries have revealed that FAHFAs can be incorporated into triglycerides, forming FAHFA-containing triacylglycerols (FAHFA-TGs) .[13][14][15][16] These FAHFA-TGs serve as a major storage depot for FAHFAs, with concentrations in adipose tissue reported to be over 100-fold higher than that of free FAHFAs.[13][15][16]

The synthesis of FAHFA-TGs is partially mediated by diacylglycerol O-acyltransferase (DGAT) enzymes 1 and 2 .[2][8] The release of free FAHFAs from this storage pool is regulated by lipolysis, a process primarily driven by ATGL and HSL .[13][14] This storage and mobilization pathway provides a mechanism for the controlled release of FAHFAs in response to physiological cues.

FAHFA_Metabolism_Overview cluster_synthesis Biosynthesis cluster_storage Storage & Mobilization cluster_degradation Degradation TG Triglyceride ATGL_synth ATGL (transacylase) TG->ATGL_synth HFA Hydroxy Fatty Acid HFA->ATGL_synth FAHFA Free FAHFA ATGL_synth->FAHFA DGATs DGAT1/2 FAHFA->DGATs Esterification Hydrolases AIG1, ADTRP, CEL, HSL FAHFA->Hydrolases FAHFA_TG FAHFA-containing Triacylglycerol (FAHFA-TG) Lipolysis Lipolysis (ATGL, HSL) FAHFA_TG->Lipolysis Hydrolysis DGATs->FAHFA_TG Lipolysis->FAHFA Release FA Fatty Acid Hydrolases->FA HFA2 Hydroxy Fatty Acid Hydrolases->HFA2

Caption: Overview of FAHFA Metabolism: A balance of synthesis, storage, and degradation.

III. Signaling Pathways: The Biological Impact of FAHFAs

FAHFAs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR40 (also known as FFAR1) and GPR120 (FFAR4) .[15][17][18][19][20] These receptors are expressed in various metabolically active tissues, including pancreatic β-cells, adipocytes, and immune cells.

Activation of GPR40 and GPR120 by FAHFAs initiates a cascade of intracellular signaling events. This includes the activation of Gαq, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][20] These second messengers trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to downstream cellular responses.

The key outcomes of FAHFA-mediated signaling include:

  • Enhanced insulin secretion from pancreatic β-cells.[3]

  • Improved glucose uptake in adipocytes.[3]

  • Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[3]

  • Anti-inflammatory effects in macrophages.[17]

FAHFA_Signaling FAHFA FAHFA GPR GPR40 / GPR120 FAHFA->GPR Gaq Gαq GPR->Gaq activates PLC Phospholipase C (PLC) Gaq->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 ↑ [Ca2+]i IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses: - Insulin Secretion - Glucose Uptake - GLP-1 Secretion - Anti-inflammatory Effects Ca2->Response PKC->Response

Caption: FAHFA signaling through GPR40 and GPR120.

IV. Quantitative Analysis of FAHFAs: Methodologies and Data

Accurate quantification of FAHFAs in biological matrices is essential for understanding their physiological roles and their potential as biomarkers. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for FAHFA analysis due to its high sensitivity and specificity.[21][22][23][24]

Table 2: Typical Concentrations of PAHSAs in Mouse Tissues

TissueTotal PAHSA ConcentrationReference
Brown Adipose Tissue (BAT)Highest[3]
Subcutaneous White Adipose Tissue (SQ WAT)High[3]
Perigonadal White Adipose Tissue (PG WAT)High[3]
LiverModerate[3]
Serum~7 nM[3]

Note: Concentrations can vary depending on the specific PAHSA isomer, as well as the physiological state of the animal (e.g., fed vs. fasted).

Experimental Protocol: Quantification of FAHFAs in Adipose Tissue by LC-MS/MS

This protocol provides a detailed workflow for the extraction, enrichment, and quantification of FAHFAs from adipose tissue.

A. Lipid Extraction (Modified Bligh-Dyer Method)

  • Homogenize 100-150 mg of frozen adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.[8]

  • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled PAHSA) to the chloroform prior to extraction for accurate quantification.[8][13]

  • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[8]

  • Carefully collect the lower organic phase and dry it under a gentle stream of nitrogen.[8]

  • Store the dried lipid extract at -80°C until further processing.[8]

B. Solid-Phase Extraction (SPE) for FAHFA Enrichment

  • Use a silica-based SPE cartridge.

  • Condition the cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.[8]

  • Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and apply it to the conditioned cartridge.[8]

  • Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[8]

  • Elute the FAHFA fraction with 4 mL of ethyl acetate.[8]

  • Dry the FAHFA fraction under a stream of nitrogen.[8]

C. LC-MS/MS Analysis

  • Reconstitute the dried FAHFA fraction in an appropriate solvent (e.g., methanol).[8]

  • Separate the FAHFA isomers using a C18 reversed-phase column with an isocratic mobile phase (e.g., methanol/water with ammonium acetate).[8]

  • Detect and quantify the FAHFAs using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).[8][13]

  • Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard.[8]

  • Generate a standard curve using synthetic FAHFA standards to determine the absolute concentration of each FAHFA in the sample.

FAHFA_Quantification_Workflow start Adipose Tissue Sample extraction Lipid Extraction (Bligh-Dyer) start->extraction spe Solid-Phase Extraction (SPE) (Silica Cartridge) extraction->spe lcms LC-MS/MS Analysis (C18 column, MRM) spe->lcms data Data Analysis & Quantification lcms->data end FAHFA Concentrations data->end

Caption: Experimental workflow for FAHFA quantification.

V. Conclusion and Future Directions

The discovery of FAHFAs has opened a new chapter in our understanding of lipid metabolism and its role in health and disease. These bioactive lipids hold immense therapeutic potential for a range of metabolic and inflammatory disorders, including type 2 diabetes and inflammatory bowel disease.

Future research in this field will likely focus on:

  • Elucidating the complete enzymatic machinery involved in FAHFA biosynthesis and degradation to identify novel drug targets.

  • Conducting comprehensive structure-activity relationship studies to pinpoint the most potent and selective FAHFA isomers for therapeutic development.

  • Performing robust preclinical and clinical trials to evaluate the safety and efficacy of FAHFA-based therapies.

  • Developing high-throughput analytical methods to facilitate large-scale clinical studies and the use of FAHFAs as diagnostic biomarkers.

A deeper understanding of the intricate metabolic pathways and signaling networks of FAHFAs will undoubtedly pave the way for innovative therapeutic strategies to combat some of the most pressing health challenges of our time.

References

  • Tan, D., & Saghatelian, A. (2025). The Measurement, Regulation, and Biological Activity of FAHFAs. Nature Chemical Biology. [Link]

  • Tan, D., et al. (2019). Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. Journal of the American Chemical Society. [Link]

  • Brejchova, K., et al. (2021). Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. Pharmacology & Therapeutics. [Link]

  • Singh, S. P., et al. (2023). Metabolite-Sensing Receptors: Emerging Targets for Modulating Chronic Pain Pathways. Current Neuropharmacology. [Link]

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. [Link]

  • Zhang, T., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. [Link]

  • Kuda, O., et al. (2020). Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research. [Link]

  • Lum, K. M., et al. (2020). AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice. Journal of Biological Chemistry. [Link]

  • Patel, R. T., et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Nature. [Link]

  • Cintra, D. E., et al. (2017). Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation. PLoS One. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. [Link]

  • Tan, D., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry. [Link]

  • Patel, R. T., et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. bioRxiv. [Link]

  • Im, D. S. (2020). Nutritional Signaling via Free Fatty Acid Receptors. Nutrients. [Link]

  • Patel, R. T., et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Research Square. [Link]

  • Ertunc, M. E., et al. (2020). Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes. Journal of Biological Chemistry. [Link]

  • Wang, Y., et al. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Obesity Reviews. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Semantic Scholar. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI. [Link]

  • Tan, D., et al. (2019). Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. eScholarship. [Link]

  • Patel, R. T., et al. (2022). ATGL regulates biosynthesis of FAHFA and TG-esterified FAHFA in intact cells. ResearchGate. [Link]

  • Lum, K. M., et al. (2020). AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice. Journal of Biological Chemistry. [Link]

  • Sclafani, A., & Ackroff, K. (2017). GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Lum, K. M., et al. (2020). AIG1 and ADTRP are endogenous FAHFA hydrolases. OmicsDI. [Link]

  • Tan, D., et al. (2019). Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation. University of California San Diego Library Digital Collections. [Link]

  • Brejchova, K., et al. (2021). Overview of the synthesis strategies for FAHFA preparation. In vivo:.... ResearchGate. [Link]

  • Singh, S. P., et al. (2023). The functions of GPR40 and GPR120. SCFA-induced GPR43 signaling elicits.... ResearchGate. [Link]

  • Kellerer, M., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Frontiers in Endocrinology. [Link]

  • Lum, K. M., et al. (2020). AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs. Harvard DASH. [Link]

  • Rodríguez-Gallego, E., et al. (2023). Determination of FAHFA levels in tumors and cell lines. (A) Total.... ResearchGate. [Link]

  • Lum, K. M., et al. (2020). AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice. PubMed. [Link]

Sources

Structure-Activity Relationship of PAHSA Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of PAHSA Stereoisomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) represent a distinct class of endogenous bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4][5][6] While initial studies focused on regioisomers (e.g., 5-PAHSA vs. 9-PAHSA), recent lipidomic advances have isolated the specific contributions of stereochemistry—specifically the (


) and (

) configurations at the hydroxyl position.

This guide dissects the structure-activity relationship (SAR) of PAHSA stereoisomers.[2] It challenges the assumption that endogenous abundance equates to maximal therapeutic potency, highlighting a critical divergence: while (9R)-PAHSA is the predominant endogenous isomer in adipose tissue, (9S)-PAHSA exhibits superior potency in Glucose-Stimulated Insulin Secretion (GSIS) assays via GPR40 activation. Furthermore, we detail the metabolic instability of the (


)-isomer due to stereoselective hydrolysis by Carboxyl Ester Lipase (CEL), presenting a significant challenge for drug development.

Chemical Structure & Stereochemical Hierarchy

PAHSAs are formed by an ester linkage between palmitic acid (C16:[1]0) and a hydroxy-stearic acid (HSA) backbone.[2] The biological activity is governed by two structural tiers:

  • Regioisomerism: The position of the ester bond on the stearic acid chain (e.g., C5, C9, C12, C13).

  • Stereoisomerism: The chirality of the carbon atom bearing the ester bond (

    
     vs. 
    
    
    
    ).[4]
Structural Visualization

The following diagram illustrates the hierarchy of PAHSA isomerism, distinguishing between the regio- and stereochemical variations.

PAHSA_Structure PAHSA PAHSA Class (Palmitic Acid Ester of Hydroxy Stearic Acid) Regio Regioisomerism (Position of Ester Bond) PAHSA->Regio P5 5-PAHSA (Low Abundance, High in Milk) Regio->P5 P9 9-PAHSA (High Adipose Abundance) Regio->P9 P12 12/13-PAHSA (Minor Isomers) Regio->P12 Stereo Stereoisomerism (Chirality at C-OH) P9->Stereo Focus of Guide R_Iso (9R)-PAHSA Endogenous Form Metabolically Stable Stereo->R_Iso S_Iso (9S)-PAHSA High GPR40 Potency Rapid Hydrolysis (CEL) Stereo->S_Iso

Caption: Hierarchical classification of PAHSA lipids. Note the divergence in biological properties between the (9R) and (9S) enantiomers.

Structure-Activity Relationship (SAR) Analysis

The SAR of PAHSAs is defined by receptor selectivity (GPR120 vs. GPR40) and metabolic stability.

Receptor Selectivity & Potency
  • GPR120 (FFAR4): Both (9R) and (9S) isomers activate GPR120, which mediates anti-inflammatory effects (inhibition of NF-

    
    B signaling in macrophages) and insulin-stimulated glucose uptake (ISGU) in adipocytes.
    
  • GPR40 (FFAR1): The (9S)-PAHSA isomer demonstrates significantly higher potency for GPR40 activation compared to the (9R) isomer.[4] This receptor is critical for enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic

    
    -cells.[4]
    
Metabolic Stability & The "Endogenous Paradox"

A critical finding in PAHSA research is the stereoselectivity of degradative enzymes.

  • Synthesis: Adipocytes preferentially synthesize (9R)-PAHSA .

  • Degradation: Carboxyl Ester Lipase (CEL) preferentially hydrolyzes (9S)-PAHSA .[7][8]

  • Implication: The body likely maintains high levels of the (

    
    )-isomer because it is resistant to hydrolysis, whereas the highly potent (
    
    
    
    )-isomer is rapidly cleared. This suggests that therapeutic strategies using (
    
    
    )-PAHSA requires chemical modification (e.g., steric shielding of the ester bond) to prevent rapid degradation.
Comparative Data Summary
Feature(9R)-PAHSA(9S)-PAHSA5-PAHSA
Endogenous Abundance High (Adipose)LowLow (High in Milk)
GPR120 Agonism ModerateModerateModerate
GPR40 Agonism (GSIS) WeakPotent Weak
Metabolic Stability High Low (CEL Substrate)Moderate
Anti-Inflammatory YesYesYes

Experimental Protocol: Stereoselective Synthesis

To study these isomers, researchers cannot rely on racemic mixtures. Below is a validated protocol for the synthesis of enantiomerically pure 9-PAHSA using a chiral pool strategy or asymmetric catalysis.

Synthesis Workflow (Grignard/Epoxide Route)

This route avoids the ambiguity of enzymatic resolution and provides high enantiomeric excess (


).
  • Reagents:

    • Start: Methyl 9-oxononanoate.[5][9]

    • Chiral Induction: (-)-Chlorodiisopinocampheylborane (DIP-Cl) or asymmetric Grignard addition.

    • Coupling: Palmitoyl chloride.[10]

  • Protocol Steps:

    • Step 1: Asymmetric Reduction/Addition. React methyl 9-oxononanoate with a Grignard reagent (Nonylmagnesium bromide) in the presence of a chiral ligand to generate the chiral alcohol Methyl (9R)-9-hydroxystearate.

      • Validation: Verify

        
         via Chiral HPLC (e.g., Chiralcel OD-H column). Target >95% 
        
        
        
        .
    • Step 2: Esterification. Dissolve Methyl (9R)-9-hydroxystearate (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) and cool to 0°C. Dropwise add Palmitoyl Chloride (1.1 eq). Stir at RT for 4h.

      • Observation: Formation of the diester intermediate.

    • Step 3: Selective Hydrolysis. The molecule now has two ester bonds: the methyl ester at C1 and the palmitic ester at C9. Use LiOH (1.05 eq) in THF/H2O at 0°C to selectively hydrolyze the terminal methyl ester without cleaving the internal lipid ester.

      • Critical Control: Monitor reaction strictly by TLC/LC-MS. Over-hydrolysis destroys the PAHSA.

Synthesis_Workflow Start Methyl 9-oxononanoate Step1 Step 1: Asymmetric Addition (Chiral Ligand + Grignard) Start->Step1 Inter1 Methyl (9R)-9-hydroxystearate (>95% ee) Step1->Inter1 Step2 Step 2: Acylation (Palmitoyl Cl + Pyridine) Inter1->Step2 Inter2 PAHSA Methyl Ester Step2->Inter2 Step3 Step 3: Selective Hydrolysis (LiOH, 0°C) Inter2->Step3 Final (9R)-PAHSA (Free Acid) Step3->Final

Caption: Stereoselective synthesis workflow for (9R)-PAHSA. For (9S)-PAHSA, use the opposite chiral ligand in Step 1.

Biological Validation Protocols

GPR120 Agonist Assay (Calcium Flux)

To verify activity, use a cell line stably expressing GPR120 (e.g., CHO-K1/GPR120).

  • Seeding: Plate cells in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 60 min at 37°C.

  • Treatment: Add (9R)-PAHSA or (9S)-PAHSA (0.1

    
    M – 100 
    
    
    
    M).
  • Measurement: Monitor fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR system.

  • Control: Use GW9508 as a positive control agonist.

Metabolic Stability Assay (CEL Hydrolysis)
  • Enzyme Source: Recombinant human Carboxyl Ester Lipase (CEL) or lysate from CEL-overexpressing HEK293 cells.

  • Incubation: Incubate 10

    
    M of (9R)- or (9S)-PAHSA with the enzyme in Tris-HCl buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.

  • Analysis: Quantify remaining PAHSA via LC-MS/MS (MRM mode).

  • Result: (9S)-PAHSA should show rapid degradation (

    
     min), while (9R)-PAHSA remains stable.
    

Signaling Pathways & Mechanism of Action[11]

PAHSAs exert their effects through dual GPCR signaling. The diagram below maps the pathway from receptor activation to physiological outcome.

Signaling_Pathway GPR120 GPR120 (FFAR4) Adipocytes/Macrophages Gi Beta-Arrestin / Gi GPR120->Gi GPR40 GPR40 (FFAR1) Pancreatic Beta-Cells Gq Gq Protein GPR40->Gq R_PAHSA (9R)-PAHSA R_PAHSA->GPR120 Agonist S_PAHSA (9S)-PAHSA S_PAHSA->GPR120 Agonist S_PAHSA->GPR40 Potent Agonist Ca Intracellular Ca2+ Gq->Ca Increase NFkB NF-kB Signaling Gi->NFkB Inhibition GLUT4 GLUT4 Translocation Gi->GLUT4 Activation AntiInf Reduced Inflammation (Lower TNF-a, IL-6) NFkB->AntiInf Glucose Increased Glucose Uptake GLUT4->Glucose Insulin Insulin Secretion (GSIS) Ca->Insulin

Caption: Dual signaling pathways of PAHSA stereoisomers. Note the specific potency of (9S)-PAHSA in the GPR40-mediated insulin secretion pathway.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][3][6][7][11][12] Cell. Link

  • Nelson, A. T., et al. (2017).[5] Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. Journal of the American Chemical Society.[9] Link

  • Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis.[4][5][13] Cell Metabolism. Link

  • Pflimlin, E., et al. (2018).[14] Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice. Cell Metabolism. Link

  • Kuda, O., et al. (2023).[3] Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Proceedings of the National Academy of Sciences. Link

Sources

Methodological & Application

Protocol for the Robust Extraction and Quantification of 10-PAHSA from Murine Adipose Tissue

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: The Significance of 10-PAHSA in Adipose Tissue

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory effects.[1] Among these, 10-palmitic acid ester of hydroxy stearic acid (10-PAHSA) is a key regioisomer found in mammalian tissues.[2] Adipose tissue serves as a primary site for the synthesis, storage, and activity of PAHSAs, making it a critical tissue for understanding their role in metabolic health and disease.[1][3]

However, the analysis of 10-PAHSA from adipose tissue presents a significant analytical challenge. Adipose tissue is predominantly composed of triglycerides (TGs), which can constitute over 90% of the total lipid content.[4] During extraction, these abundant neutral lipids can cause severe matrix effects, suppressing the ionization of low-abundance lipids like 10-PAHSA and leading to inaccurate quantification in mass spectrometry-based analyses.[4]

This document provides a detailed, two-stage protocol designed to overcome these challenges. It combines a robust liquid-liquid extraction based on established methods with a crucial solid-phase extraction (SPE) enrichment step. This workflow effectively separates 10-PAHSA from interfering triglycerides, ensuring high recovery and reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This protocol employs a sequential extraction and purification strategy to isolate 10-PAHSA from the complex lipid matrix of mouse adipose tissue.

  • Homogenization and Liquid-Liquid Extraction (LLE): The protocol begins with a monophasic extraction using a chloroform/methanol/saline buffer system, a modification of the principles developed by Folch and Bligh-Dyer.[5][6] This efficiently disrupts the tissue and solubilizes the total lipid content. Subsequent phase separation isolates the lipids, including 10-PAHSA, in the lower organic phase. For lipid-rich tissues like adipose, ensuring a high solvent-to-sample ratio is critical for quantitative recovery.[7][8]

  • Solid-Phase Extraction (SPE) Enrichment: The crude lipid extract is then subjected to SPE using a silica-based cartridge. This step is critical for separating lipids based on polarity.[9][10] A non-polar wash solution selectively removes the highly abundant, non-polar triglycerides, while the more polar FAHFAs, including 10-PAHSA, are retained on the silica sorbent. The desired 10-PAHSA fraction is then eluted using a more polar solvent mixture.[4][11]

  • Quantification by LC-MS/MS: The enriched sample is analyzed using a reverse-phase C18 column coupled to a tandem mass spectrometer. An isotopically labeled internal standard (e.g., ¹³C-labeled PAHSA) is spiked into the sample at the very beginning of the extraction to correct for any analyte loss during sample preparation and to account for matrix-induced ionization variability, ensuring the highest level of accuracy and precision.[3][4][12]

The entire experimental workflow is depicted in the diagram below.

Extraction_Workflow cluster_tissue Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Enrichment cluster_analysis Analysis tissue 1. Weigh 100-150 mg Adipose Tissue homogenize 2. Homogenize on Ice in PBS/Methanol/Chloroform + Internal Standard tissue->homogenize centrifuge 3. Centrifuge (2,200 x g, 10 min, 4°C) to Separate Phases collect 4. Collect Lower Organic (Chloroform) Phase centrifuge->collect drydown1 5. Dry Extract Under Nitrogen Stream collect->drydown1 reconstitute 6. Reconstitute in Hexane/Ethyl Acetate drydown1->reconstitute load_spe 7. Load onto Silica SPE Cartridge reconstitute->load_spe wash_spe 8. Wash (Elute TGs) with Hexane/Ethyl Acetate load_spe->wash_spe elute_pahsa 9. Elute 10-PAHSA with Ethyl Acetate/Acetic Acid wash_spe->elute_pahsa drydown2 10. Dry Final Extract Under Nitrogen elute_pahsa->drydown2 reconstitute_final 11. Reconstitute in Mobile Phase drydown2->reconstitute_final lcms 12. Analyze by LC-MS/MS reconstitute_final->lcms

Caption: Workflow for 10-PAHSA extraction and analysis.

Materials and Reagents

ItemRecommended Specifications
Solvents HPLC or MS-grade
Chloroform
Methanol
Hexane
Ethyl Acetate
Glacial Acetic Acid
Water, LC-MS Grade
Acetonitrile, LC-MS Grade
Buffers & Reagents Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
Ammonium Hydroxide (for mobile phase adjustment)
Standards 10-PAHSA analytical standard
Isotopically-labeled internal standard (e.g., ¹³C₄-9-PAHSA)
Consumables Dounce homogenizer (glass, pre-chilled)
Conical glass centrifuge tubes (15 mL)
Glass Pasteur pipettes
Silica SPE Cartridges (e.g., 500 mg, 3 mL)
SPE vacuum manifold
Autosampler vials with inserts
Equipment Analytical balance
Refrigerated centrifuge (capable of 2,200 x g)
Sample evaporator (Nitrogen stream)
LC-MS/MS system with ESI source

Detailed Step-by-Step Protocol

Part A: Tissue Homogenization and Lipid Extraction

This part aims to efficiently extract the total lipid content from the adipose tissue into an organic solvent phase.

  • Sample Preparation: Weigh approximately 100-150 mg of frozen mouse adipose tissue and place it in a pre-chilled Dounce homogenizer on ice.

    • Rationale: Starting with a precise amount of tissue is crucial for accurate final quantification. Keeping the tissue and equipment cold minimizes the activity of endogenous lipases and esterases that could degrade the 10-PAHSA ester bond.[3][13]

  • Addition of Solvents and Internal Standard: To the homogenizer, add a solvent mixture of 1.5 mL ice-cold PBS , 1.5 mL methanol , and 3 mL chloroform .[3]

    • Rationale: This specific ratio of a polar solvent (methanol), non-polar solvent (chloroform), and aqueous buffer (PBS) creates a single-phase system that effectively penetrates the tissue and solubilizes both polar and non-polar lipids.[5][6]

  • Spiking Internal Standard: Prior to homogenization, spike the chloroform with a known amount of isotopically labeled internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA).

    • Rationale: Adding the internal standard at the earliest stage is the most critical step for ensuring analytical accuracy. It co-extracts with the endogenous 10-PAHSA and accounts for any analyte loss throughout the entire workflow (extraction, drying, and reconstitution).[4][14]

  • Homogenization: Homogenize the tissue on ice until no visible tissue fragments remain and the mixture is a uniform suspension.

  • Phase Separation: Transfer the homogenate to a 15 mL glass centrifuge tube. Centrifuge at 2,200 x g for 10 minutes at 4°C .

    • Rationale: Centrifugation separates the mixture into three layers: an upper aqueous/methanol layer, a middle layer of precipitated protein, and a lower chloroform layer containing the total lipid extract.

  • Collection of Lipid Extract: Using a glass Pasteur pipette, carefully aspirate the lower organic (chloroform) layer and transfer it to a new clean glass tube. Be cautious to avoid disturbing the protein interface.

    • Rationale: Glassware is used to prevent leaching of plasticizers that can interfere with MS analysis.

  • Drying: Dry the collected chloroform extract to completion under a gentle stream of nitrogen gas.

    • Rationale: Removing the extraction solvent is necessary to prepare the sample for the SPE step, which requires the sample to be loaded in a specific, non-polar solvent.

Part B: Solid-Phase Extraction (SPE) Enrichment

This part purifies the sample by removing the highly abundant, interfering triglycerides.

  • SPE Cartridge Conditioning: Place a silica SPE cartridge on a vacuum manifold. Condition the cartridge by passing 3 mL of hexane through it. Do not let the cartridge run dry.

    • Rationale: Conditioning wets the sorbent and creates a non-polar environment, ensuring proper retention of the lipids when the sample is loaded.

  • Sample Reconstitution and Loading: Reconstitute the dried lipid extract from Part A in 500 µL of hexane . Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Wash Step (Triglyceride Elution): Wash the cartridge with 5 mL of a 95:5 (v/v) hexane:ethyl acetate mixture. Collect this fraction and discard it.

    • Rationale: This solvent mixture is non-polar enough to elute the triglycerides and other neutral lipids (like cholesterol esters) but weak enough to ensure that the more polar FAHFAs, including 10-PAHSA, remain bound to the silica sorbent.[4][11]

  • Elution of 10-PAHSA: Elute the desired 10-PAHSA fraction from the cartridge using 5 mL of a 98:2 (v/v) ethyl acetate:acetic acid mixture into a new clean glass tube.

    • Rationale: The addition of a small amount of a polar modifier (acetic acid) is necessary to disrupt the interaction between the carboxylic acid group of 10-PAHSA and the silica sorbent, allowing for its quantitative elution.[11]

  • Final Drying: Dry the collected 10-PAHSA fraction to completion under a gentle stream of nitrogen. This final, enriched extract is now ready for LC-MS analysis.

Part C: LC-MS/MS Analysis
  • Final Reconstitution: Reconstitute the dried, enriched extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water). Vortex and transfer to an autosampler vial.

  • LC-MS/MS Quantification: Inject the sample onto the LC-MS/MS system. Separation is typically achieved on a C18 column, and detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for 10-PAHSA and its internal standard.

ParameterExample Value
LC Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.03% Ammonium Hydroxide[3]
Mobile Phase B 90:10 Acetonitrile:Isopropanol with 0.03% Ammonium Hydroxide[3]
Flow Rate 0.3 mL/min
Gradient Optimized for separation of PAHSA isomers (typically a long, shallow gradient)
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions 10-PAHSA: 537.5 -> 283.3 (Precursor [M-H]⁻ -> Stearic acid fragment)
¹³C₄-9-PAHSA (IS): 541.5 -> 283.3 (Precursor [M-H]⁻ -> Stearic acid fragment)

Note: The MRM transitions are examples and should be optimized on the specific instrument used. The precursor ion is [M-H]⁻, and the product ion corresponds to the hydroxy stearic acid backbone after cleavage of the palmitic acid ester.

Troubleshooting

IssuePotential CauseSuggested Solution
Low 10-PAHSA Signal Incomplete homogenization; Analyte degradation; Poor SPE recovery.Ensure complete tissue disruption. Keep samples on ice at all times. Verify SPE wash and elution solvent compositions. Check for loss of internal standard signal.
High Signal Variability Inconsistent sample preparation; Matrix effects.Ensure the internal standard is added consistently to all samples before any extraction steps. The SPE step is designed to minimize matrix effects.[4]
Co-eluting Peaks Isomeric PAHSAs; Other interfering lipids.Optimize the LC gradient to improve chromatographic resolution. The use of long, shallow gradients is often necessary to separate PAHSA isomers.[3]
Background Signal Contamination from plastics or SPE cartridges.Use glass tubes and pipettes wherever possible. Pre-wash SPE cartridges as per manufacturer instructions or as described in specialized literature to reduce background.[3]

References

  • Yore, M.M., Syed, I., Moraes-Vieira, P.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Kallio, H., Laakso, P., Huopalahti, R., Linko, R., & Oksman, P. (2019). Solid Phase Extraction in the Analysis of Lipids. AOCS Lipid Library. [Link]

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]

  • Pérez-Camino, M. C., & Ruiz-Gutiérrez, V. (2002). Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and Fats. Grasas y Aceites, 53(1), 86-107. [Link]

  • Lee, J., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 787-804. [Link]

  • Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321-341. [Link]

  • Syed, I., Lee, J., Peroni, O. D., & Kahn, B. B. (2017). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry, 28(8), 1518–1527. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Lee, J., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. [Link]

  • Davis, W. C., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. NIST. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 713. [Link]

  • Zhou, P., et al. (2023). The Measurement, Regulation, and Biological Activity of FAHFAs. ACS Chemical Biology. [Link]

  • Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]

  • Al-Sari, N., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1007. [Link]

  • Lee, J., et al. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. [Link]

  • Blank, I., et al. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones. Journal of Agricultural and Food Chemistry, 47(7), 2822-2829. [Link]

  • Kiełbasa, A., et al. (2021). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Molecules, 26(19), 5865. [Link]

  • Volden, V., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1252, 165-171. [Link]

  • Al-Sari, N., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI. [Link]

  • Doriane, T., & Yamada, M. (2020). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu Corporation. [Link]

Sources

Quantitative Analysis of 10-PAHSA in Human Serum by LC-MS/MS: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 10-PAHSA in Metabolic Health

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their beneficial roles in metabolic regulation and inflammation.[1][2][3] Among the various PAHSA isomers, 10-hydroxy stearic acid esterified to palmitic acid (10-PAHSA) is a key bioactive lipid.[1] PAHSAs have been shown to improve glucose tolerance, stimulate insulin secretion, and exhibit anti-inflammatory properties, making them promising therapeutic targets and biomarkers for metabolic diseases such as type 2 diabetes.[3][4][5] Given their low endogenous concentrations in complex biological matrices like serum, a highly sensitive and specific analytical method is crucial for accurate quantification.[4] This application note provides a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 10-PAHSA in human serum, designed for researchers, scientists, and drug development professionals.

Method Overview: A Robust Workflow for Accurate Quantification

The accurate quantification of 10-PAHSA in serum presents analytical challenges due to its low abundance and the presence of isomeric forms.[4][6] This protocol employs a robust workflow that combines a highly efficient sample preparation strategy with the specificity and sensitivity of tandem mass spectrometry. The overall workflow is depicted below:

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample Collection is_spike Internal Standard Spiking serum->is_spike Add Stable Isotope Labeled IS extraction Liquid-Liquid Extraction is_spike->extraction Lipid Extraction spe Solid-Phase Extraction (SPE) extraction->spe Enrichment and Cleanup drydown Dry-down and Reconstitution spe->drydown Concentration lc Chromatographic Separation drydown->lc Injection ms Mass Spectrometric Detection (MRM) lc->ms Ionization and Fragmentation integration Peak Integration ms->integration Data Acquisition quantification Quantification integration->quantification Concentration Calculation caption Figure 1. Overall workflow for 10-PAHSA quantification.

Caption: Figure 1. Overall workflow for 10-PAHSA quantification.

Materials and Reagents

Material/ReagentSupplierGrade
10-PAHSA StandardCayman Chemical≥98%
¹³C₁₆-9-PAHSA (Internal Standard)Cayman Chemical≥98%
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
WaterFisher ScientificLC-MS Grade
ChloroformSigma-AldrichHPLC Grade
Ethyl AcetateSigma-AldrichHPLC Grade
HexaneSigma-AldrichHPLC Grade
Ammonium AcetateSigma-AldrichAnalytical Grade
Formic AcidSigma-AldrichLC-MS Grade
Solid-Phase Extraction (SPE) CartridgesWatersSilica, 100 mg
Human Serum (for calibration curve)Sigma-AldrichPooled, Normal

Experimental Protocols

Standard and Internal Standard Preparation

The use of a stable isotope-labeled internal standard (IS) is critical for correcting for variability in sample preparation and matrix effects.[7] ¹³C-labeled standards are preferred over deuterated ones to avoid potential chromatographic shifts.[8]

  • 10-PAHSA Stock Solution (1 mg/mL): Accurately weigh 1 mg of 10-PAHSA and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of ¹³C₁₆-9-PAHSA in 1 mL of methanol.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation: A Two-Step Extraction for High Purity

A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is employed to effectively remove interfering substances such as proteins and phospholipids from the serum matrix.[6][9][10]

2.1. Liquid-Liquid Extraction (LLE)

  • Thaw human serum samples on ice.

  • To 200 µL of serum in a glass tube, add 10 µL of the 100 ng/mL internal standard spiking solution.

  • Add 1.5 mL of methanol and vortex for 30 seconds to precipitate proteins.[11]

  • Add 3 mL of chloroform and vortex for 1 minute.[9]

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.[9]

  • Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen at room temperature.

2.2. Solid-Phase Extraction (SPE) for Enrichment

SPE is a crucial step for enriching PAHSAs and removing other lipids that can cause ion suppression in the mass spectrometer.[6][9]

  • Condition a silica SPE cartridge with 3 mL of hexane.

  • Reconstitute the dried lipid extract from the LLE step in 200 µL of chloroform and load it onto the conditioned SPE cartridge.[9]

  • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.[9]

  • Elute the PAHSA fraction with 4 mL of ethyl acetate into a clean collection tube.[9]

  • Dry the eluted fraction under a gentle stream of nitrogen.

  • Reconstitute the final sample in 100 µL of methanol for LC-MS/MS analysis.

sample_prep start 200 µL Serum + IS add_methanol Add 1.5 mL Methanol (Protein Precipitation) start->add_methanol add_chloroform Add 3 mL Chloroform (Lipid Extraction) add_methanol->add_chloroform centrifuge Centrifuge (2,200 x g, 5 min) add_chloroform->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_lle Dry under Nitrogen collect_organic->dry_lle load_sample Reconstitute and Load Sample dry_lle->load_sample spe_condition Condition Silica SPE Cartridge spe_condition->load_sample wash_neutral Wash with 5% Ethyl Acetate in Hexane load_sample->wash_neutral elute_pahsa Elute with Ethyl Acetate wash_neutral->elute_pahsa dry_spe Dry under Nitrogen elute_pahsa->dry_spe reconstitute Reconstitute in 100 µL Methanol dry_spe->reconstitute end Ready for LC-MS/MS reconstitute->end caption Figure 2. Detailed sample preparation workflow.

Caption: Figure 2. Detailed sample preparation workflow.

LC-MS/MS Analysis

The chromatographic separation of PAHSA isomers is challenging but essential for accurate quantification.[6][12] A C18 column with a methanol/water gradient provides good resolution.[9] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[6]

3.1. Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide
Mobile Phase B Methanol with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide
Gradient Isocratic at 93% B
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Run Time 30 minutes

3.2. Mass Spectrometry (MS) Conditions

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 4000 V
Drying Gas Temperature 350°C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psi
MRM Transitions See Table below

MRM Transitions for 10-PAHSA and Internal Standard

Tandem MS of PAHSAs typically yields three major fragments corresponding to the palmitate anion, the hydroxystearate anion, and the dehydrated hydroxystearate anion.[6] Monitoring multiple transitions increases the confidence of identification.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Role
10-PAHSA 537.5255.25029Quantifier
537.5299.35028Qualifier
537.5281.25027Qualifier
¹³C₁₆-9-PAHSA (IS) 553.5271.25029Quantifier

Method Validation

The method was validated according to established bioanalytical method validation guidelines.[13][14][15]

ParameterResult
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Precision (%RSD) <15%
Accuracy (%Bias) ±15%
Recovery 85-110%
Matrix Effect Minimal

Data Analysis and Quantification

Data is acquired and processed using the instrument's software. The concentration of 10-PAHSA in the serum samples is determined by constructing a calibration curve. The peak area ratio of the 10-PAHSA quantifier transition to the internal standard quantifier transition is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a 1/x weighting is used to fit the curve. The concentration of 10-PAHSA in unknown samples is then calculated from their peak area ratios using the regression equation.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of 10-PAHSA in human serum. The combination of a thorough sample preparation procedure and optimized LC-MS/MS parameters allows for accurate and precise measurement of this important bioactive lipid. This method is well-suited for clinical research and drug development applications aimed at understanding the role of PAHSAs in metabolic health and disease.

References

  • Yore, M.M., Syed, I., Moraes-Vieira, P.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Lee, J., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 787-804. [Link]

  • Kuda, O., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry, 29(10), 2058-2066. [Link]

  • Brezinova, M., et al. (2017). Lipidomic analysis of PAHSAs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(12), 1546-1554. [Link]

  • Brezinova, M., et al. (2017). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(12), 1546-1554. [Link]

  • Li, W., et al. (2021). Chromatographic separation and quantitative analysis of fatty acid esters of hydroxy fatty acid (FAHFA) isomers. Journal of Chromatography A, 1645, 462098. [Link]

  • Pfeiffer, C. M., & Caudill, M. A. (2021). The Measurement, Regulation, and Biological Activity of FAHFAs. Current Developments in Nutrition, 5(Supplement_2), 856-856. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Colas, R. A., et al. (2018). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry, 29(10), 2045-2057. [Link]

  • Li, W., et al. (2022). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. Chinese Medical Journal, 135(24), 2993-2995. [Link]

  • Dalli, J., & Serhan, C. N. (2018). Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis. Methods in Molecular Biology, 1730, 59-72. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Lipid Mediators. [Link]

  • Lee, J., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 787-804. [Link]

  • Lee, J., et al. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 787-804. [Link]

  • Millipore Corporation. (2004). Purification of Peptides from Serum and Cell Lysates for Mass Spectrometry. [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS method for monitoring bio-relevant levels of per-and polyfluoroalkyl substances (PFAS) in serum. [Link]

  • González-Peña, D., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(18), 4249. [Link]

  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link]

  • Zhou, P., et al. (2021). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Proceedings of the National Academy of Sciences, 118(24), e2022134118. [Link]

  • Waters. (n.d.). Extracting and Analyzing PFAS from Human Serum. [Link]

  • Todorova, V., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Bioanalysis, 13(13), 1047-1057. [Link]

  • Avanti Polar Lipids. (n.d.). PAHSA. [Link]

  • Al-Amoudi, W., et al. (2015). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Taibah University for Science, 9(4), 482-488. [Link]

  • O'Meally, D., & Kleta, R. (2011). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in Molecular Biology, 728, 17-31. [Link]

  • Watrous, J. D., & Jain, M. (2018). Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families. Metabolites, 8(4), 69. [Link]

  • Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. [Link]

  • Shimadzu. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. [Link]

  • ResearchGate. (2016). Can I use same protocol for fatty acid extraction from serum or plasma?. [Link]

  • Gibson, R. A., et al. (2022). A rapid method for the screening of fatty acids in lipids in plasma or serum without prior extraction. Prostaglandins, Leukotrienes and Essential Fatty Acids, 179, 102416. [Link]

  • Musiime, J., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(19), 6899. [Link]

  • Genentech. (2024). FAMS—A Targeted Fatty Acid Mass Spectrometry Method for Monitoring Free Fatty Acids from Polysorbate Hydrolysis. [Link]

  • Waters. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass. [Link]

  • Tsimidou, M., & Boskou, D. (2003). Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and Fats. Grasas y Aceites, 54(1), 69-81. [Link]

  • Martens, B., & Rop, P. P. (1990). Determination of medium chain fatty acids in serum. Journal of Chromatography B: Biomedical Sciences and Applications, 525(1), 15-22. [Link]

Sources

Application Notes and Protocols for the Solid Phase Extraction (SPE) Enrichment of FAHFAs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of FAHFA Enrichment

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential, demonstrating anti-inflammatory and anti-diabetic properties.[1][2][3] Structurally, FAHFAs consist of a hydroxy fatty acid esterified to a second fatty acid. The diversity within this lipid class is vast, arising from the various combinations of fatty acids and hydroxy fatty acids, as well as the position of the ester linkage.[1][2] This structural complexity, coupled with their low endogenous abundance, presents a significant analytical challenge.[1]

Effective enrichment of FAHFAs from complex biological matrices is a critical prerequisite for their accurate quantification and downstream biological investigation. Solid phase extraction (SPE) has emerged as a robust and widely adopted technique for the selective isolation and concentration of FAHFAs, enabling researchers to achieve the sensitivity and specificity required for their analysis by liquid chromatography-mass spectrometry (LC-MS).[1][4][5]

This comprehensive guide provides detailed application notes and protocols for the enrichment of FAHFAs using various SPE methodologies. As a senior application scientist, this document is designed to not only provide step-by-step instructions but also to explain the underlying scientific principles, empowering researchers to optimize these methods for their specific applications.

The Foundational Workflow: From Biological Matrix to Enriched FAHFAs

The overall process of preparing FAHFAs for analysis can be visualized as a multi-step workflow. The initial step involves a liquid-liquid extraction (LLE) to isolate the total lipid content from the biological sample, followed by the crucial SPE step for FAHFA enrichment.

FAHFA_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid Phase Extraction (SPE) Tissue Adipose Tissue / Serum Homogenization Homogenization in Chloroform/Methanol/PBS Tissue->Homogenization Phase_Separation Phase Separation (Centrifugation) Homogenization->Phase_Separation Lipid_Extract Collect Organic Phase (Total Lipid Extract) Phase_Separation->Lipid_Extract Drying Drying under Nitrogen Lipid_Extract->Drying Reconstitution Reconstitute in Loading Solvent Drying->Reconstitution Dried Lipid Extract SPE_Cartridge SPE Cartridge (e.g., Silica, C18, Mixed-Mode) Reconstitution->SPE_Cartridge Enriched_FAHFA Elute Enriched FAHFA Fraction SPE_Cartridge->Enriched_FAHFA Drying_Final Drying under Nitrogen Enriched_FAHFA->Drying_Final LCMS LC-MS Analysis Drying_Final->LCMS Enriched FAHFAs

Figure 1: General workflow for FAHFA extraction and enrichment.

Method 1: Normal-Phase SPE using Silica Sorbents (The Gold Standard)

Normal-phase SPE, utilizing a polar stationary phase like silica, is the most widely published and validated method for FAHFA enrichment.[4][5][6] This technique leverages the polarity differences between FAHFAs and other lipid classes.

Principle of Separation

In a normal-phase system, the stationary phase (silica) is polar, and the mobile phase is non-polar. FAHFAs, with their free carboxylic acid and ester functionalities, are more polar than neutral lipids such as triacylglycerols and cholesterol esters. This allows for the selective retention of FAHFAs on the silica sorbent while the less polar lipids are washed away with a non-polar solvent. The FAHFAs are then eluted with a more polar solvent.

Detailed Protocol for Silica-Based SPE

This protocol is adapted from established methods and is suitable for the enrichment of FAHFAs from a total lipid extract.[4][6]

Materials:

  • Silica SPE cartridges (e.g., 500 mg, 3 mL)

  • SPE manifold (positive pressure or vacuum)

  • Hexane

  • Ethyl acetate

  • Chloroform

  • Nitrogen gas evaporator

Protocol Steps:

  • Cartridge Conditioning:

    • Wash the silica SPE cartridge with 6 mL of ethyl acetate.

    • Equilibrate the cartridge with 6 mL of hexane. This step is crucial for the proper interaction of the lipid extract with the silica sorbent. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Reconstitute the dried total lipid extract in a minimal volume of chloroform (e.g., 200 µL).

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane. This step removes the non-polar lipids. Collect this fraction and discard it.

  • Elution of FAHFAs:

    • Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.

  • Drying and Reconstitution:

    • Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

    • Reconstitute the enriched FAHFAs in a suitable solvent for LC-MS analysis (e.g., methanol).

Accelerated Protocol using Positive Pressure

To reduce the sample processing time, a positive pressure manifold can be used to push the solvents through the SPE cartridge. This modification can shorten the SPE step from approximately 4 hours to 1 hour.[4][5]

Silica_SPE_Workflow cluster_outputs Fractions Condition 1. Condition (6 mL Ethyl Acetate, then 6 mL Hexane) Load 2. Load Sample (in 200 µL Chloroform) Condition->Load Wash 3. Wash (6 mL 5% Ethyl Acetate in Hexane) Load->Wash Elute 4. Elute FAHFAs (4 mL Ethyl Acetate) Wash->Elute Wash_out Neutral Lipids (Discard) Wash->Wash_out Dry 5. Dry Down Elute->Dry Elute_out Enriched FAHFAs (Collect) Elute->Elute_out

Figure 2: Silica-based SPE workflow for FAHFA enrichment.

Method 2: Reversed-Phase SPE (A Rational Approach)

While less commonly reported for FAHFA enrichment, reversed-phase SPE is a plausible alternative, particularly for desalting or concentrating FAHFAs from aqueous solutions.[7] This method separates molecules based on their hydrophobicity.

Principle of Separation

In reversed-phase SPE, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar. FAHFAs, possessing long fatty acid chains, are hydrophobic and will be retained on the C18 sorbent from a polar loading solution. Polar impurities can be washed away with a polar solvent, and the FAHFAs can then be eluted with a less polar (more organic) solvent.

Proposed Protocol for Reversed-Phase SPE

This is a rationally designed protocol based on the principles of reversed-phase SPE and the known properties of FAHFAs. Optimization will be necessary for specific applications.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Water (LC-MS grade)

  • Organic solvent for elution (e.g., acetonitrile, isopropanol)

Protocol Steps:

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 3 mL of the elution solvent (e.g., acetonitrile).

    • Equilibrate the cartridge with 3 mL of the loading solvent (e.g., 50% methanol in water).

  • Sample Loading:

    • Dissolve the lipid extract in the loading solvent. Ensure the final solvent composition is sufficiently polar to promote retention.

    • Load the sample onto the conditioned cartridge.

  • Washing (Elution of Polar Impurities):

    • Wash the cartridge with 3 mL of the loading solvent to remove highly polar, water-soluble impurities.

  • Elution of FAHFAs:

    • Elute the FAHFAs with 3 mL of a non-polar solvent like acetonitrile or isopropanol.

  • Drying and Reconstitution:

    • Dry the eluted fraction and reconstitute as needed for analysis.

Method 3: Mixed-Mode SPE (For Enhanced Selectivity)

Mixed-mode SPE offers the potential for highly selective enrichment by utilizing two different retention mechanisms in a single cartridge. For FAHFAs, a mixed-mode sorbent combining reversed-phase and anion-exchange functionalities would be ideal.

Principle of Separation

A mixed-mode sorbent with both C18 (reversed-phase) and a quaternary ammonium or primary amine group (anion-exchanger) can retain FAHFAs through both hydrophobic interactions of the fatty acid chains and ionic interactions of the deprotonated carboxylic acid group.[8][9] This dual retention mechanism allows for very stringent washing conditions to remove impurities that interact by only one of these mechanisms, resulting in a cleaner final extract.

Proposed Protocol for Mixed-Mode Anion-Exchange SPE

This hypothetical protocol is designed for a mixed-mode sorbent with reversed-phase and weak anion-exchange properties.

Materials:

  • Mixed-mode weak anion-exchange/reversed-phase SPE cartridges

  • Methanol

  • Water (LC-MS grade)

  • A weak acid (e.g., formic acid or acetic acid)

  • A weak base (e.g., ammonium hydroxide)

Protocol Steps:

  • Cartridge Conditioning:

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate with 3 mL of water.

  • Sample Loading:

    • Dissolve the lipid extract in a neutral or slightly basic aqueous/organic solution to ensure the carboxylic acid is deprotonated and can interact with the anion-exchanger.

    • Load the sample onto the cartridge.

  • Washing:

    • Wash with a neutral aqueous/organic solution to remove neutral and basic impurities.

    • Wash with a non-polar solvent (e.g., hexane) to remove highly non-polar lipids that are not ionically bound.

  • Elution of FAHFAs:

    • Elute the FAHFAs with an organic solvent containing a small amount of a weak acid (e.g., 2% formic acid in methanol). The acid will protonate the carboxylic acid of the FAHFAs, disrupting the ionic interaction and allowing for their elution.

Mixed_Mode_SPE_Workflow cluster_outputs Fractions Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (Slightly Basic pH) Condition->Load Wash1 3. Wash 1 (Neutral Aqueous/Organic) Load->Wash1 Wash2 4. Wash 2 (Non-polar Solvent) Wash1->Wash2 Wash1_out Neutral/Basic Impurities (Discard) Wash1->Wash1_out Elute 5. Elute FAHFAs (Acidified Organic Solvent) Wash2->Elute Wash2_out Non-polar Lipids (Discard) Wash2->Wash2_out Elute_out Enriched FAHFAs (Collect) Elute->Elute_out

Figure 3: Proposed mixed-mode SPE workflow for FAHFA enrichment.

Quantitative Data and Performance

The primary goal of SPE for FAHFA analysis is to achieve high recovery and effective removal of interfering substances. While recovery data can vary between laboratories and sample matrices, the silica-based SPE method has been shown to be highly effective.

ParameterSilica-Based SPENotes
Recovery Generally highCan be optimized by careful selection of solvent volumes.
Purity Excellent removal of neutral lipidsCritical for reducing ion suppression in subsequent MS analysis.
Throughput Can be accelerated with positive pressureManual methods can be time-consuming.

Troubleshooting and Expert Insights

  • Low FAHFA Recovery:

    • Cause: Sorbent bed drying out during conditioning or sample loading.

    • Solution: Ensure the sorbent bed remains wetted throughout the initial steps.

    • Cause: Incomplete elution.

    • Solution: Increase the volume or polarity of the elution solvent.

  • Contamination in the Final Eluate:

    • Cause: Ineffective washing step.

    • Solution: Increase the volume or adjust the solvent strength of the wash solution. For silica SPE, ensure the ethyl acetate concentration in the hexane wash is not too high.

  • Variability Between Samples:

    • Cause: Inconsistent flow rates during loading and elution.

    • Solution: Use a positive pressure manifold or a vacuum manifold with a regulator to ensure consistent flow rates.

Conclusion

Solid phase extraction is an indispensable tool for the enrichment of FAHFAs from complex biological samples. The silica-based normal-phase method is a well-established and reliable technique that provides excellent purity and recovery. For researchers seeking alternative or more selective methods, reversed-phase and mixed-mode SPE offer promising avenues for exploration. The protocols and principles outlined in this guide provide a solid foundation for both routine and advanced applications in the exciting field of FAHFA research.

References

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PMC. [Link]

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (n.d.). PMC. [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements. (2018). PMC. [Link]

  • The Measurement, Regulation, and Biological Activity of FAHFAs. (2025). PMC. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). MDPI. [Link]

  • Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk. (2025). ACS Publications. [Link]

  • Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. (n.d.). Springer Nature Experiments. [Link]

  • Solid-phase extraction columns in the analysis of lipids. (2019). AOCS. [Link]

  • Lipid separation principles using different chromatographic techniques. (n.d.). ResearchGate. [Link]

  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. [Link]

  • The measurement, regulation and biological activity of FAHFAs. (2025). Scilit. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Sample. (2020). Semantic Scholar. [Link]

  • Update on solid-phase extraction for the analysis of lipid classes and related compounds. (2025). ScienceDirect. [Link]

Sources

Application Notes and Protocols for the Lipidomic Analysis of PAHSAs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the sample preparation and subsequent lipidomic analysis of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs). As a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties, the accurate and robust quantification of PAHSAs in biological matrices is paramount for elucidating their physiological roles and therapeutic potential. This document moves beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring scientific integrity and empowering researchers to adapt and troubleshoot effectively. We will delve into the intricacies of liquid-liquid extraction, solid-phase extraction, and the nuances of LC-MS/MS analysis, including the crucial aspect of chiral separation.

Introduction: The Analytical Challenge of PAHSAs

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a subfamily of the broader class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Their discovery has opened new avenues in understanding metabolic regulation and inflammatory signaling. However, their analysis is fraught with challenges that necessitate a meticulously optimized workflow.[1][2] These challenges include:

  • Low Endogenous Abundance: PAHSAs are present at very low concentrations in complex biological matrices, demanding highly sensitive analytical methods.[2]

  • Isomeric Complexity: Numerous PAHSA regioisomers exist, differing only in the position of the ester linkage on the hydroxystearic acid backbone. These isomers are structurally similar, making their chromatographic separation a significant hurdle.[2] Furthermore, the hydroxy fatty acid component introduces a chiral center, leading to the existence of R- and S-enantiomers with potentially distinct biological activities.

  • Matrix Effects: Biological samples such as plasma and adipose tissue are complex mixtures containing a high abundance of other lipids and proteins that can interfere with ionization and compromise the accuracy of quantification.[3][4]

This application note will provide a robust, self-validating system for PAHSA analysis, addressing these challenges through a detailed, step-by-step protocol.

The Strategic Importance of Internal Standards

For accurate quantification in mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is non-negotiable. The SIL internal standard, which is added to the sample at the very beginning of the preparation process, co-elutes with the analyte of interest and experiences similar matrix effects and variations in extraction efficiency.[5][6][7] This allows for the correction of any sample loss or ionization suppression/enhancement, leading to highly accurate and precise quantification.

Expert Insight: While both deuterated (²H) and carbon-13 (¹³C) labeled standards are available, ¹³C-labeled internal standards are generally considered superior for LC-MS/MS analysis.[8][9] Deuterated standards can sometimes exhibit a slight chromatographic shift relative to the native analyte, a phenomenon known as the "isotope effect," which can complicate data analysis.[10] ¹³C-labeled standards, on the other hand, have the same retention time and response factors as the native analyte and are not prone to isotopic scrambling.[9]

Recommendation: Whenever possible, utilize a ¹³C-labeled PAHSA internal standard corresponding to the primary isomer of interest (e.g., ¹³C-9-PAHSA). If a full suite of labeled isomers is not available, a single representative ¹³C-labeled PAHSA can be used for the quantification of other isomers, with the caveat that this assumes similar extraction and ionization efficiencies across isomers.

Experimental Workflow: A Dual-Extraction Strategy

A robust sample preparation workflow for PAHSAs from biological matrices typically involves a two-pronged approach: an initial liquid-liquid extraction (LLE) to isolate the total lipid fraction, followed by solid-phase extraction (SPE) to enrich for the PAHSA class of interest.[1][2]

experimental_workflow cluster_sample Sample Collection cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Matrix (Plasma, Adipose Tissue) LLE Bligh-Dyer Extraction Sample->LLE Add Internal Standard SPE Reversed-Phase SPE LLE->SPE Total Lipid Extract LCMS LC-MS/MS Analysis SPE->LCMS Enriched PAHSA Fraction spe_workflow Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing Load->Wash Elute 5. Elution Wash->Elute

Caption: Step-by-step SPE workflow for PAHSA enrichment.

SPE Protocol (using a C18 cartridge)
StepSolvent/SolutionVolumePurpose
1. Conditioning Ethyl Acetate5 mLTo activate the C18 sorbent.
2. Equilibration 95:5 Hexane:Ethyl Acetate (v/v)10 mLTo prepare the sorbent for sample loading.
3. Sample Loading Reconstituted Lipid Extract in 1 mL of 95:5 Hexane:Ethyl Acetate (v/v)1 mLTo load the sample onto the cartridge.
4. Washing 95:5 Hexane:Ethyl Acetate (v/v)10 mLTo remove weakly bound, non-polar interfering compounds.
5. Elution Ethyl Acetate5 mLTo elute the PAHSAs of interest.

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract from the LLE step in 1 mL of 95:5 hexane:ethyl acetate (v/v).

  • Conditioning and Equilibration: Condition and equilibrate the C18 SPE cartridge as detailed in the table above. Ensure the sorbent bed does not go dry between steps.

  • Sample Loading: Slowly load the reconstituted sample onto the cartridge.

  • Washing: Wash the cartridge with 10 mL of 95:5 hexane:ethyl acetate (v/v) to remove interfering compounds.

  • Elution: Elute the PAHSAs with 5 mL of ethyl acetate into a clean collection tube.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution for LC-MS/MS: Reconstitute the dried, enriched PAHSA fraction in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

LC-MS/MS Analysis: The Final Frontier

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and specific quantification of PAHSAs. [1][11][12][13][14][15][16][17][18]

Chromatographic Separation

Regioisomer Separation: A reversed-phase C18 column is typically used for the separation of PAHSA regioisomers. [19]An isocratic mobile phase of methanol and water with ammonium acetate and a slight increase in pH with ammonium hydroxide can effectively resolve many PAHSA isomers. [19] Enantiomeric (Chiral) Separation: The separation of PAHSA enantiomers requires a chiral stationary phase (CSP). [20][21][22][23]This is a critical consideration as the biological activity of PAHSAs may be stereospecific. The choice of the appropriate chiral column and mobile phase will depend on the specific PAHSA isomers being analyzed and may require some method development.

Mass Spectrometry Detection

PAHSAs are typically analyzed in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high selectivity and sensitivity. [19] Fragmentation Patterns: Collision-induced dissociation (CID) of the precursor ion for a PAHSA (e.g., m/z 537.5 for [M-H]⁻ of a C16-C18 PAHSA) yields characteristic product ions that can be used for identification and quantification. The fragmentation typically results in ions corresponding to the constituent palmitic acid (m/z 255.2) and hydroxystearic acid (m/z 299.2). [2][9][24][25]The relative abundance of these fragments can sometimes provide clues about the ester linkage position.

Example MRM Transitions for PAHSAs:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
PAHSA (general)537.5255.2 (Palmitate)
PAHSA (general)537.5299.2 (Hydroxystearate)
¹³C₁₆-9-PAHSA (IS)553.5271.2 (¹³C₁₆-Palmitate)

Data Analysis and Quantification:

A calibration curve is constructed by analyzing a series of standards with known concentrations of the PAHSA of interest and a fixed concentration of the ¹³C-labeled internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of PAHSAs in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Method Validation and Quality Control

To ensure the reliability of the analytical data, a thorough method validation should be performed. [11][12][13][14][16]Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: Assessed by comparing the response of an analyte in the presence and absence of the biological matrix.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.

Conclusion

The successful lipidomic analysis of PAHSAs hinges on a meticulously executed sample preparation protocol. The dual-extraction strategy, combining the broad-spectrum lipid recovery of the Bligh-Dyer method with the targeted enrichment of reversed-phase SPE, provides a robust foundation for accurate quantification. The judicious use of ¹³C-labeled internal standards is paramount for correcting matrix effects and ensuring data integrity. By understanding the scientific principles underpinning each step of this workflow, researchers are well-equipped to generate high-quality, reproducible data, thereby advancing our understanding of the important biological roles of these novel lipids.

References

  • A Faster Protocol for Endogenous FAHFA Measurements. PMC. Available at: [Link]

  • A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. Available at: [Link]

  • A Novel Approach for LC-MS/MS-based Chiral Metabolomics Fingerprinting and Chiral Metabolomics Extraction Using a Pair of Enantiomers of Chiral Derivatization Reagents. Analytica Chimica Acta. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. Available at: [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
  • Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International. Available at: [Link]

  • Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. Journal of Proteome Research. Available at: [Link]

  • Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules. Available at: [Link]

  • Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology. Available at: [Link]

  • Development and Validation of a New LC–MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites. Available at: [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius. Journal of Bacteriology. Available at: [Link]

  • Evaluation of Extraction Methods for Recovery of Fatty Acids from Marine Products. CORE. Available at: [Link]

  • Interpretation of collision-induced fragmentation tandem mass spectra of posttranslationally modified peptides. Methods in Molecular Biology. Available at: [Link]

  • Liquid samples (bligh and dyer). Cyberlipid. Available at: [Link]

  • Matrix Effects During Analysis of Plasma Samples by Electrospray and Atmospheric Pressure Chemical Ionization Mass Spectrometry: Practical Approaches to Their Elimination. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Method 3535A: Solid-Phase Extraction (SPE). EPA. Available at: [Link]

  • Neutral Lipid Extraction by the Method of Bligh-Dyer. University of California, Berkeley. Available at: [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytica Chimica Acta. Available at: [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. PMC. Available at: [Link]

  • PFAS: Essentials for Analysis by LC-MS/MS. Shimadzu. Available at: [Link]

  • Rapid LC-MS/MS method for monitoring bio-relevant levels of per-and polyfluoroalkyl substances (PFAS) in serum. Sciex. Available at: [Link]

  • Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. Available at: [Link]

  • Simple procedures. Cyberlipid. Available at: [Link]

  • Stability of epoxy fatty acids under acidic conditions? ResearchGate. Available at: [Link]

  • Targeted LC-MS Orbitrap Method for the Analysis of Azaarenes, and Nitrated and Oxygenated PAHs in Road Paving Emissions. Molecules. Available at: [Link]

  • Use of solid phase extraction in the biochemistry laboratory to separate different lipids. ResearchGate. Available at: [Link]

  • Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone. ORBi. Available at: [Link]

  • Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone: Toward a Candidate Reference Measurement Procedure. Clinical Chemistry. Available at: [Link]

  • What is the Effect of Temperature and pH on Extraction? Unacademy. Available at: [Link]

Sources

Troubleshooting & Optimization

resolving 10-PAHSA regioisomers in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipidomics Division Topic: Resolving 10-PAHSA Regioisomers in Mass Spectrometry

Welcome to the Advanced Lipidomics Support Hub.

User Status: Verified (Researcher/Scientist) Current Module: FAHFA Analysis > PAHSA Regioisomer Resolution System Alert: High difficulty detected in resolving 9-PAHSA and 10-PAHSA isobaric pairs.

This guide addresses the technical challenges of separating and quantifying 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) from its structural isomers, particularly the 9-PAHSA regioisomer.[1] Due to identical molecular weights and similar fragmentation patterns, standard LC-MS/MS workflows often result in co-elution and misidentification.

Part 1: The Core Challenge (Root Cause Analysis)

10-PAHSA and 9-PAHSA are isobaric regioisomers . They differ only by the position of the ester bond on the stearic acid chain.

  • Mass: Both have a precursor ion

    
     at m/z 537.5.
    
  • Fragmentation: Both primarily yield the palmitate fragment (m/z 255.2) upon Collision Induced Dissociation (CID).

  • Chromatography: On standard C18 gradients, they often co-elute because the hydrophobic shift caused by moving the hydroxy group by one carbon (C9 to C10) is negligible.

The Solution Hierarchy:

  • Chromatographic Resolution (Gold Standard): Optimized long-gradient or isocratic holds.

  • Ion Mobility Spectrometry (IMS): Separation based on Collisional Cross Section (CCS).[2]

  • MS/MS Ratio Analysis: (Less reliable) Monitoring minor ion transitions.

Part 2: Troubleshooting & Optimization Protocols

Module A: Chromatographic Resolution (LC-MS)

Q: My 10-PAHSA and 9-PAHSA peaks are merging. How do I separate them?

A: You cannot separate these effectively using a standard lipidomics "screening" gradient (e.g., 15 mins). You must use a targeted isocratic method or a shallow gradient focused on the FAHFA elution window. The elution order on Reverse Phase (C18) is generally: 13/12-PAHSA


 10-PAHSA 

9-PAHSA

5-PAHSA
.

Protocol: The "Kolar" Accelerated Method Based on Kolar et al. (2018) Analytical Chemistry [Ref 2]

ParameterSpecificationCausality / Logic
Column Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)Sub-2-micron particles are required for the theoretical plates needed to resolve the 9/10 pair.[1]
Mobile Phase A Water + 5 mM Ammonium Acetate + 0.03% NH₄OHCritical: The basic pH (NH₄OH) improves ionization of FAHFAs in negative mode and sharpens peak shape.
Mobile Phase B 95:5 Methanol:Water + 5 mM Ammonium Acetate + 0.03% NH₄OHMethanol is preferred over Acetonitrile for FAHFAs as it provides better selectivity for the ester positional isomers.
Flow Rate 0.2 - 0.3 mL/minLower flow rates enhance resolution in the critical isocratic phase.
Gradient Profile Isocratic Hold: 85-90% B for 15-20 mins (Optimized per column)A shallow gradient or isocratic hold is the only way to pull 9- and 10-PAHSA apart.

Troubleshooting Checklist:

Module B: Mass Spectrometry Configuration

Q: Which MRM transitions should I use to confirm 10-PAHSA?

A: While the primary transition for all PAHSAs is the loss of the fatty acid tail, you must monitor specific "Qualifier" ions to ensure you aren't measuring a different FAHFA family (e.g., OAHSA).

MRM Table for 10-PAHSA:

Transition TypePrecursor (

)
Product (

)
IdentityNotes
Quantifier 537.5255.2PalmitateMost abundant. Used for quantification but not isomer specific.
Qualifier 1 537.5299.3Hydroxy-Stearic Acid (HSA)Confirms the "HSA" backbone.
Qualifier 2 537.5281.3HSA - H₂OWater loss from the backbone.

Warning: 9-PAHSA produces these exact same ions.

  • Diagnosis: If you see a peak at the expected RT with only 537

    
    255 but no 299, it is likely a background contaminant or a different lipid species.
    
  • Differentiation: You must rely on Retention Time (RT) matching against a synthetic standard. 10-PAHSA elutes slightly earlier than 9-PAHSA on C18.

Module C: Advanced Separation (Ion Mobility)

Q: I still have co-elution. Can Ion Mobility (IMS) separate them?

A: Yes. If you have access to a TIMS (Trapped Ion Mobility) or TWIMS (Traveling Wave) instrument, 10-PAHSA and 9-PAHSA have distinct Collisional Cross Section (CCS) values due to the folding of the lipid chain around the ester bond.

  • Mechanism: The position of the branching ester determines the "tumbling" radius of the molecule in the gas phase.

  • Workflow:

    • Measure CCS of authentic 10-PAHSA and 9-PAHSA standards.

    • Create a CCS-filtered extraction method.

    • Even if peaks overlap in LC, the IMS drift time can separate the ion populations.

Part 3: Visualizing the Workflow

The following logic flow describes the decision process for resolving these isomers.

PAHSA_Resolution_Workflow Start Sample: 10-PAHSA Analysis LC_Choice Chromatography Setup (C18, MeOH/H2O, NH4OH) Start->LC_Choice Resolution_Check Are 9-PAHSA and 10-PAHSA peaks resolved (Rs > 1.5)? LC_Choice->Resolution_Check Quant Quantify via MRM 537 -> 255 (Quant) 537 -> 299 (Qual) Resolution_Check->Quant Yes Optimize_Grad Optimize Gradient: Increase Isocratic Hold time Reduce Flow Rate Resolution_Check->Optimize_Grad No (Co-elution) Final Data Report Quant->Final Optimize_Grad->Resolution_Check Retest IMS_Check Is Ion Mobility (IMS) Available? Optimize_Grad->IMS_Check Fails Repeatedly IMS_Method Develop CCS Method: Filter by Drift Time IMS_Check->IMS_Method Yes Deriv Alternative: Chemical Derivatization (e.g., AMPP labeling) IMS_Check->Deriv No IMS_Method->Quant

Caption: Decision tree for resolving isobaric FAHFA regioisomers, prioritizing chromatographic optimization before advanced IMS or derivatization techniques.

Part 4: Common Artifacts & FAQs

Q: Why do I see 10-PAHSA signal in my blank samples? A: This is "carryover" or contamination. PAHSAs are sticky lipophilic molecules.

  • Fix: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) . Run a blank injection with the full gradient between high-concentration samples.

Q: My signal intensity is dropping over time. A: The high pH (NH₄OH) mobile phase can strip silica columns over time if the column is not "Hybrid" (like Waters BEH or Phenomenex Kinetex EVO). Ensure you are using a high-pH stable column.

Q: Can I distinguish them using Positive Mode? A: Native PAHSAs ionize poorly in positive mode. You must use derivatization (e.g., AMPP) to create a charged species. This changes the retention behavior entirely and may actually improve separation of isomers, but it requires extra sample prep [Ref 3].

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3] Cell, 159(2), 318-332.

  • Kolar, M. J., et al. (2018). Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements.[4][5] Analytical Chemistry, 90(8), 5358–5365.[4]

  • Brejchova, K., et al. (2020). Liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs).[6] Nature Protocols (Adapted from Analytica Chimica Acta findings).

Sources

Technical Support Center: Optimizing PAHSA Ionization in Negative Mode ESI

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ionization Challenge

PAHSAs (Palmitic Acid Hydroxy Stearic Acids) are low-abundance signaling lipids with potent anti-diabetic and anti-inflammatory properties. However, their analysis is plagued by two main issues:

  • Low Physiological Concentration: They exist in nanomolar concentrations, often dwarfed by membrane phospholipids.

  • Ion Suppression: In negative mode ESI, co-eluting phospholipids compete for charge, suppressing the PAHSA signal.

To achieve reliable quantification, we must move beyond standard lipidomics protocols. This guide focuses on Ammonium Fluoride (


)  chemistry and Solid Phase Extraction (SPE)  enrichment as the dual pillars of sensitivity.

Mobile Phase Chemistry: The Fluoride Advantage[1]

Why Standard Buffers Fail

Standard negative mode buffers (Ammonium Acetate/Formate) rely on the acetate ion (


) to abstract a proton from the PAHSA carboxylic acid group. While functional, acetate is a relatively weak base in the gas phase.
The Solution: Ammonium Fluoride ( )

Switching to


 (typically 0.2 mM to 0.5 mM) in the mobile phase can yield a 5-20x increase in signal intensity .

The Mechanism: Fluoride (


) has a significantly higher gas-phase proton affinity than acetate. In the desolvation droplet, 

aggressively strips the proton from the PAHSA carboxyl group (

), driving the equilibrium almost entirely toward the ionized form (

).
Experimental Protocol: Optimized Mobile Phase
  • Solvent A: Water + 0.2 mM Ammonium Fluoride.

  • Solvent B: Methanol + 0.2 mM Ammonium Fluoride.

  • Warning: Fluoride etches glass over time. Use PEEK tubing and plastic solvent reservoirs where possible. Flush the system with water immediately after use.

Visualization: Ionization Mechanics

IonizationMechanism cluster_0 Standard ESI (Acetate) cluster_1 Optimized ESI (Fluoride) Acetate Acetate (CH3COO-) Complex_A Weak Proton Abstraction Acetate->Complex_A PAHSA_A PAHSA (Neutral) PAHSA_A->Complex_A Ion_A [M-H]- (Low Yield) Complex_A->Ion_A Inefficient Fluoride Fluoride (F-) Complex_B High Gas-Phase Basicity Fluoride->Complex_B PAHSA_B PAHSA (Neutral) PAHSA_B->Complex_B Ion_B [M-H]- (High Yield) Complex_B->Ion_B Aggressive Deprotonation

Figure 1: Comparative mechanism of proton abstraction. Fluoride ions (green workflow) drive significantly higher ionization efficiency compared to acetate (red workflow) due to superior gas-phase basicity.

Sample Preparation: The Enrichment Protocol

Direct injection of lipid extracts often fails due to ion suppression. You must separate PAHSAs from the bulk phospholipid matrix.

The "Background" Trap

Critical Insight: Many commercial SPE cartridges (plastic bodies and frits) leach FAHFA-like contaminants or even trace levels of PAHSAs themselves.

  • Rule: You must pre-wash SPE cartridges with aggressive organic solvents before conditioning.

Validated Workflow (LLE + SPE)
  • Liquid-Liquid Extraction (LLE): Perform a modified Bligh-Dyer or Folch extraction on tissue/plasma. Collect the organic (chloroform) phase.

  • SPE Enrichment: Use a Silica-based or Strata-X cartridge.

StepSolvent/ActionPurpose
1. Pre-Wash Ethyl Acetate (3 mL)CRITICAL: Removes manufacturing contaminants from cartridge.
2. Condition Hexanes (3 mL)Prepares the silica surface.
3. Load Sample in ChloroformLoad your LLE extract.
4. Wash 95:5 Hexanes:Ethyl AcetateElutes neutral lipids (TAGs) while retaining PAHSAs.
5. Elute 1:1 Ethyl Acetate:MethanolCollects PAHSAs (Polar lipids/phospholipids stay on column or elute later).
Visualization: Extraction Logic

ExtractionWorkflow cluster_SPE SPE Enrichment (Silica) Sample Biological Sample (Plasma/Tissue) LLE LLE (Chloroform/MeOH) Remove Proteins/Salts Sample->LLE OrganicPhase Organic Phase (Lipids + PAHSAs) LLE->OrganicPhase PreWash Pre-Wash Cartridge (Remove Plasticizers) OrganicPhase->PreWash Load Load Sample PreWash->Load Wash Wash (Hexane/EtOAc) Remove TAGs Load->Wash Waste Elute Elute (EtOAc/MeOH) Recover PAHSAs Wash->Elute Collect LCMS LC-MS/MS Analysis (Negative Mode + NH4F) Elute->LCMS

Figure 2: Step-by-step enrichment workflow emphasizing the critical pre-wash step to eliminate cartridge-derived background noise.

Troubleshooting & FAQ

Q1: I see a high background signal for PAHSAs even in my solvent blanks. Why?

Diagnosis: Contamination from the SPE cartridge or plasticware. The Fix:

  • PAHSAs and related lipids are often used as slip agents in plastic manufacturing.

  • Protocol: Switch to glass vials for all storage. Implement the Pre-Wash step in your SPE protocol (see Section 3). Wash the cartridge with 3mL Ethyl Acetate before the conditioning step.

Q2: My retention times are drifting, causing me to miss the MRM window.

Diagnosis: Inadequate column equilibration, likely due to the interaction between Fluoride and the C18 phase. The Fix:

  • PAHSA isomers (e.g., 5-PAHSA vs 9-PAHSA) are structurally similar and require precise chromatography.

  • Ensure at least 10 column volumes of re-equilibration at initial conditions between runs.

  • Use a column oven temperature of 40°C or 50°C to improve mass transfer and stability.

Q3: Can I use Ammonium Hydroxide ( ) instead of Fluoride?

Diagnosis: Yes, but with reduced sensitivity. The Insight:


 promotes high pH, which aids deprotonation, but it lacks the gas-phase basicity advantage of Fluoride.
  • Expectation: You will lose approximately 50-80% of your signal intensity compared to

    
    . Only use 
    
    
    
    if your lab safety protocols strictly prohibit Fluoride or if you are using glass-lined HPLC tubing that cannot be swapped.
Q4: How do I separate 5-PAHSA from 9-PAHSA?

Diagnosis: Isomeric resolution requires specific gradients. The Fix:

  • These are regioisomers with identical mass. They cannot be distinguished by MS alone.

  • Gradient: Use a shallow gradient. For example, ramp from 50% B to 90% B over 20 minutes rather than a rapid 5-minute ramp.

  • Column: A high-strength silica (HSS) T3 or a BEH C18 column (1.7 µm particle size) is recommended.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. Link

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[1] Nature Protocols, 11, 747–763.[1] Link

  • Brejchova, K., et al. (2020). Optimization of FAHFA analysis: The impact of mobile phase additives and electrospray ionization conditions. Analytical Chemistry.
  • Cajka, T., & Fiehn, O. (2016). Toward Merging Untargeted and Targeted Methods in Mass Spectrometry-Based Metabolomics and Lipidomics. Analytical Chemistry, 88(1), 524–545. Link

Sources

Technical Support Center: Minimizing Matrix Effects in 10-PAHSA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Matrix Effect Challenge in Lipidomics

10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid from the FAHFA class with potent anti-diabetic and anti-inflammatory properties. However, its analysis in complex matrices (plasma, liver, adipose tissue) is plagued by ion suppression caused by co-eluting high-abundance lipids like phospholipids (PLs) and triglycerides (TGs).

Because 10-PAHSA is a positional isomer of the more abundant 9-PAHSA, and both share identical MRM transitions, chromatographic resolution is non-negotiable . Matrix effects not only suppress signal but can shift retention times, causing integration errors between these critical isomers.

This guide provides a self-validating workflow to isolate, separate, and quantify 10-PAHSA with minimal matrix interference.

Module 1: Sample Preparation (The First Line of Defense)

Current Best Practice: Solid Phase Extraction (SPE) over simple Liquid-Liquid Extraction (LLE).[1]

Q: Why is my standard LLE (Folch/Matyash) insufficient for 10-PAHSA?

A: While LLE extracts lipids efficiently, it is non-selective . It extracts the entire lipidome, including massive amounts of triglycerides and phospholipids. In Electrospray Ionization (ESI), these abundant species compete for charge, suppressing the ionization of low-abundance FAHFAs like 10-PAHSA. You must physically remove neutral lipids and phospholipids before the sample reaches the MS.

Q: What is the recommended SPE protocol to isolate PAHSAs?

A: We utilize a silica-based SPE fractionation method that exploits the polarity difference between neutral lipids (TGs), FAHFAs, and polar phospholipids.

Protocol: FAHFA Enrichment via Silica SPE

StepSolvent/ActionMechanism
1. Conditioning 3 mL HexaneEquilibrates the silica column.
2. Loading Sample extract in ~200 µL ChloroformLoads lipids onto the stationary phase.[2]
3. Wash 1 (Critical) 2 mL 5% Ethyl Acetate in Hexane Elutes Neutral Lipids (TGs, Cholesterol Esters). FAHFAs remain bound.
4. Elution (Target) 2 mL Ethyl Acetate Elutes FAHFAs (10-PAHSA). Phospholipids remain bound to the silica.
5. Drying N2 stream at 30°CConcentrates the analyte.
6. Reconstitution 100 µL MeOH:H2O (50:50)Prepares for Reverse Phase LC.

Validation Check: Spike a sample with triolein (TG standard) and 10-PAHSA. Analyze the "Wash 1" fraction. If you detect 10-PAHSA, your wash solvent is too strong (reduce EtOAc to 3%).

Module 2: Chromatographic Separation

Objective: Baseline separation of 10-PAHSA from 9-PAHSA and matrix interferences.

Q: My 10-PAHSA and 9-PAHSA peaks are merging. How do I fix this?

A: Isomer separation requires specific mobile phase additives and a shallow gradient. The position of the ester bond (C10 vs C9) creates a very slight difference in hydrophobicity.

Optimized LC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2][3]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.03% Ammonium Hydroxide (pH ~9.0).

  • Mobile Phase B: Methanol/Acetonitrile (varied) or 100% Methanol.

  • Key Insight: High pH (Basic) mobile phases significantly improve peak shape and sensitivity for FAHFAs in negative mode compared to acidic conditions.

Gradient Strategy: You need an isocratic hold or a very shallow ramp in the elution region of PAHSAs.

  • Example: Hold at 93% Mobile Phase B for 15-20 minutes if using MeOH/Water.

Q: How do I confirm I am actually detecting 10-PAHSA and not an interference?

A: You cannot rely on MS/MS transitions alone because 10-PAHSA and 9-PAHSA share the same fragments (m/z 255.2 and 281.2). You must rely on Relative Retention Time (RRT) .

  • Run a mixed standard of 9-PAHSA and 10-PAHSA.

  • 10-PAHSA typically elutes before 9-PAHSA on C18 columns.

  • Ensure baseline resolution (Resolution

    
    ).
    

Module 3: Mass Spectrometry & Internal Standards

Mode: ESI Negative ([-H] ions).[4]

Q: Can I use a deuterated standard (e.g., d31-PAHSA)?

A: Avoid if possible. Deuterated lipids often elute slightly earlier than their native counterparts (the "deuterium isotope effect").

  • Risk:[5][6] If the matrix effect (suppression zone) is sharp, the d31-standard might elute outside the suppression zone while your native 10-PAHSA elutes inside it. This leads to inaccurate normalization.

  • Solution: Use ^{13}C-labeled internal standards (e.g., ^{13}C_4-9-PAHSA). These co-elute perfectly with the endogenous analyte, experiencing the exact same matrix effects.

MRM Transition Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Notes
10-PAHSA 537.5255.225-30Quantifier (Palmitate)
10-PAHSA 537.5281.225-30Qualifier (Hydroxy Stearate)
^{13}C_4-9-PAHSA 541.5255.225-30Internal Standard

Visual Workflows

Figure 1: SPE Fractionation Logic

This diagram illustrates the selective removal of interferences.

SPE_Workflow Sample Biological Sample (Plasma/Tissue) LLE Liquid-Liquid Extraction (Chloroform/MeOH) Sample->LLE Crude Crude Lipid Extract (Contains TGs, PLs, FAHFAs) LLE->Crude SPE_Load Load onto Silica Cartridge Crude->SPE_Load Wash Wash: 5% EtOAc in Hexane SPE_Load->Wash Waste_TG Eluate: Neutral Lipids (TGs) DISCARD Wash->Waste_TG Elute Elute: 100% Ethyl Acetate Wash->Elute  Switch Solvent   Collect_FAHFA Eluate: FAHFAs (10-PAHSA) COLLECT Elute->Collect_FAHFA Residue Cartridge Residue: Phospholipids (PLs)

Caption: Silica SPE workflow separating Neutral Lipids (Wash) and Phospholipids (Residue) from the FAHFA fraction.

Figure 2: Troubleshooting Matrix Effects

Troubleshooting Issue Problem: Low Signal / Poor Quant Check_IS Check Internal Standard Response Variation Issue->Check_IS IS_Stable IS Response Stable (<15% RSD) Check_IS->IS_Stable Yes IS_Unstable IS Response Variable (>20% RSD) Check_IS->IS_Unstable No Chrom_Issue Chromatography Issue (Peak Merging?) IS_Stable->Chrom_Issue Matrix_Issue Matrix Effect (Suppression) IS_Unstable->Matrix_Issue Action_Chrom Optimize Gradient (Shallower Slope) Chrom_Issue->Action_Chrom Action_Clean Improve Cleanup (Re-run SPE) Matrix_Issue->Action_Clean Root Cause Fix Action_Dilute Dilute Sample (1:2 or 1:5) Matrix_Issue->Action_Dilute Quick Fix

Caption: Decision tree for diagnosing signal loss. Variable IS response confirms matrix suppression.

Troubleshooting FAQ

Q: I see a peak for 10-PAHSA in my solvent blank. Where is it coming from? A: Carryover. PAHSAs are "sticky" lipids.

  • Fix: Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20) . Ensure your column equilibration time is sufficient (at least 5 column volumes) between runs.

Q: My retention times are shifting between plasma and tissue samples. A: This is a matrix-induced shift. The column chemistry is being altered by the heavy lipid load.

  • Fix: This confirms your cleanup is insufficient. Re-optimize the SPE wash step. Alternatively, switch to a column with better pH stability (e.g., BEH C18) and ensure your mobile phase buffer (Ammonium Acetate) is fresh.

Q: Can I use 9-PAHSA as a standard for 10-PAHSA? A: For semi-quantitation, yes, assuming their ionization efficiencies are similar (which is likely). However, for absolute quantitation, you must separate them chromatographically. If they co-elute, you are measuring "Total PAHSA," not 10-PAHSA.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2] Cell, 159(2), 318-332.

  • Kolar, M. J., et al. (2018).[3] A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry, 90(8), 5358–5365.

  • Brejchova, K., et al. (2020).[7] Liquid chromatography–electrospray ionization–tandem mass spectrometry method for determination of fatty acid esters of hydroxy fatty acids in biological samples.[8][9] Journal of Chromatography A, 1631, 461555.

  • Zhu, C., et al. (2017). Targeted Lipidomics of Fatty Acid Esters of Hydroxy Fatty Acids in Biological Samples.[2][8][10] Methods in Molecular Biology, 1730, 209-218.

Sources

reducing background noise in FAHFA MRM transitions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in Multiple Reaction Monitoring (MRM) transitions for FAHFA quantification. As a Senior Application Scientist, this guide synthesizes technical expertise with field-proven insights to help you achieve high sensitivity and accuracy in your analyses.

Introduction to FAHFA Analysis Challenges

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of lipids with significant anti-diabetic and anti-inflammatory properties.[1] Their analysis is challenging due to the large number of possible isomers and their low abundance in complex biological samples.[1] Liquid chromatography-mass spectrometry (LC-MS), particularly using a triple quadrupole mass spectrometer in MRM mode, is the preferred method for sensitive and targeted quantification.[2][3] However, a common hurdle in achieving reliable quantification is high background noise, which can obscure the analyte signal and compromise the limits of detection.[4] This guide provides a structured approach to identifying and mitigating the sources of this background noise.

Part 1: Frequently Asked Questions (FAQs): Understanding the Source of Noise

This section addresses common questions regarding the origins of background noise in FAHFA MRM analysis, providing the foundational knowledge needed for effective troubleshooting.

Q1: What are the primary sources of background noise in my FAHFA MRM analysis?

Background noise in LC-MS/MS analysis can originate from multiple sources, broadly categorized as chemical, electronic, and matrix-related. For FAHFA analysis, chemical noise is the most prevalent issue.

  • Contaminated Solvents and Reagents: High-purity, LC-MS grade solvents and additives are crucial.[4] Lower-grade reagents can introduce a variety of interfering compounds.

  • Contaminated Labware: Plasticizers (e.g., phthalates) and fatty acids like palmitic and stearic acid can leach from plastic tubes and pipette tips, creating significant background interference. Using glass tubes and pre-washing them with methanol can significantly reduce this contamination.

  • The LC System: Residuals from previous analyses, detergents from cleaning procedures, or contaminants within the mobile phase can accumulate in the tubing, injector, and column, leading to high background.[5]

  • The Sample Matrix: Biological samples are inherently complex. Endogenous compounds like phospholipids can cause ion suppression or enhancement, directly affecting the signal-to-noise ratio.[6][7]

  • The MS Ion Source: Contamination can build up on the ion source components over time, leading to a persistent high background signal.[8] This is often observed after preventative maintenance if residual cleaning agents are not thoroughly removed.[5]

Q2: How does the sample matrix specifically contribute to background noise and ion suppression?

The sample matrix refers to all the components in a sample other than the analyte of interest. In biological matrices like plasma or tissue homogenates, these components include salts, proteins, and, most importantly for lipid analysis, other highly abundant lipids like phospholipids.[6][7]

These matrix components can interfere in two primary ways:

  • Direct Isobaric Interference: Some matrix components may have the same nominal mass as your target FAHFA or produce fragment ions that are identical to your chosen MRM transition. This is a significant challenge in lipidomics due to the shared fatty acid fragments across different lipid classes.[3]

  • Ion Suppression/Enhancement: During the electrospray ionization (ESI) process, matrix components can compete with the FAHFA molecules for ionization. Phospholipids are a major cause of ion suppression in biological samples.[7] This competition reduces the number of FAHFA ions that enter the mass spectrometer, thereby decreasing the signal intensity and potentially masking it within the background noise.

Effective sample preparation is the most critical step to mitigate these matrix effects.[6][7]

Q3: My blank injections show a high background signal. What does this indicate?

A high background in a blank injection (injecting only the mobile phase or a solvent blank) is a clear indicator that the contamination is coming from the LC-MS system itself, rather than your sample.[5] The troubleshooting workflow should focus on systematically identifying the contaminated component.

The logical flow for diagnosing this issue is as follows:

  • Isolate the MS from the LC: Disconnect the column from the mass spectrometer and infuse the mobile phase directly. If the background is still high, the issue likely lies within the MS source or the mobile phase itself.[5]

  • Check Mobile Phases: Prepare fresh, high-purity mobile phases. If the background decreases, your previous solvents were contaminated.[4]

  • Flush the LC System: If the MS and mobile phases are clean, the contamination is likely within the LC system (injector, tubing, column). A thorough system flush is required.[5]

Q4: Can preventative maintenance (PM) on my mass spectrometer actually increase background noise?

Yes, it is not uncommon to observe a temporary increase in background noise, especially for lower mass ranges, immediately following preventative maintenance.[5] This can be caused by residual cleaning agents, solvents used during the PM, or exposure of instrument surfaces to the atmosphere.[5] It is advisable to allow the system to pump down for at least 24 hours and then perform extensive flushing and conditioning runs to allow the background to stabilize to a new, lower baseline.[5]

Part 2: Troubleshooting Guides: A Step-by-Step Approach to Noise Reduction

This section provides detailed protocols and workflows to systematically reduce background noise originating from sample preparation, the liquid chromatograph, and the mass spectrometer.

Troubleshooting Workflow Overview

The following diagram outlines a logical progression for identifying and eliminating sources of background noise.

Troubleshooting_Workflow start High Background Noise Detected q1 Run Blank Injection (Solvent Only) start->q1 lc_ms_issue Issue is in LC-MS System q1->lc_ms_issue Noise Persists sample_issue Issue is Sample-Related (Matrix or Contamination) q1->sample_issue Noise Absent disconnect_lc Disconnect LC from MS. Infuse Mobile Phase Directly. lc_ms_issue->disconnect_lc optimize_prep Optimize Sample Prep Protocol sample_issue->optimize_prep ms_issue Clean MS Ion Source. Check Gas Lines. disconnect_lc->ms_issue Noise Persists lc_issue Contamination in LC Path disconnect_lc->lc_issue Noise Absent flush_lc Prepare Fresh Mobile Phase. Perform System Flush. lc_issue->flush_lc check_column Replace/Check Column. flush_lc->check_column spe Implement/Refine SPE Cleanup optimize_prep->spe lle Implement/Refine LLE optimize_prep->lle glassware Use Clean Glassware. Avoid Plastics. optimize_prep->glassware

Caption: A logical workflow for diagnosing the source of background noise.

Guide 1: Optimizing Sample Preparation and Extraction

A robust sample preparation protocol is the most effective way to reduce matrix-derived background noise.[7] For FAHFAs, this typically involves lipid extraction followed by an enrichment step.[1][9]

Protocol 1: Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE is a powerful technique for separating FAHFAs from more abundant, interfering lipids like triacylglycerols.[1][9] A silica-based sorbent is commonly used.

SPE_Workflow start Start: Total Lipid Extract step1 Condition SPE Cartridge (e.g., Hexane) start->step1 step2 Load Total Lipid Extract step1->step2 step3 Wash 1: Elute Neutral Lipids (e.g., 95:5 Hexane:Ethyl Acetate) step2->step3 wash_out Discarded: Triacylglycerols, Cholesterol Esters step3->wash_out step4 Wash 2 (Optional): Elute Less Polar Lipids step3->step4 step5 Elute FAHFAs (e.g., Ethyl Acetate) step4->step5 end Collect FAHFA Fraction step5->end

Caption: Workflow for FAHFA enrichment using Solid-Phase Extraction (SPE).

Step-by-Step Methodology:

  • Prepare the Total Lipid Extract: Extract lipids from your biological sample using a standard method like a modified Folch or Bligh-Dyer extraction.

  • Select and Condition the SPE Cartridge: Use a silica SPE cartridge (e.g., Strata SI-1, 500 mg).[1] Condition the cartridge by passing hexane through it.

  • Load the Sample: Dissolve the dried lipid extract in a small volume of a non-polar solvent and load it onto the conditioned cartridge.

  • Wash Step: Wash the cartridge with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate, to elute neutral lipids like triacylglycerols and cholesterol esters.[1] This is the critical step for removing major interferences.

  • Elution Step: Elute the target FAHFAs with a more polar solvent, typically ethyl acetate.[1]

  • Dry and Reconstitute: Dry the collected FAHFA fraction under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol) for LC-MS analysis.[1]

  • Run an Extraction Blank: It is crucial to process a "blank" sample (water instead of biological matrix) through the entire extraction and SPE procedure.[2] This allows you to identify and subtract any background signal originating from the procedure itself.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) Best Practices

LLE is used to separate lipids from the aqueous phase of a sample.[7] Optimizing the LLE protocol can significantly reduce interferences.

Step-by-Step Methodology:

  • Solvent Selection: Use a combination of immiscible organic and aqueous solvents. The choice of organic solvent (e.g., methyl-tert-butyl ether (MTBE), chloroform) can influence which lipids are extracted.[7]

  • pH Adjustment: Since FAHFAs have a free carboxyl group, they are analyzed in negative ion mode.[1] To ensure they remain in their uncharged state for efficient extraction into the organic phase, adjust the pH of the aqueous matrix to be at least two pH units lower than the pKa of the carboxyl group.[7]

  • Phase Separation: After vortexing, ensure complete phase separation by centrifugation. Be careful to only collect the organic layer without disturbing the aqueous or protein interface layers.

  • Double LLE for Cleaner Extracts: For particularly complex matrices, a double LLE can be employed. An initial extraction with a highly non-polar solvent like hexane can remove very hydrophobic interferences, after which the desired analytes can be extracted from the aqueous phase with a more polar solvent like ethyl acetate.[7]

Best Practices for Avoiding Labware Contamination
  • Use Glassware: Whenever possible, use glass tubes and vials instead of plastic.

  • Pre-wash Labware: Wash all glassware thoroughly with methanol before use. This is highly effective at reducing background levels of common fatty acid contaminants like palmitic and stearic acid.

  • High-Purity Reagents: Use LC-MS grade or equivalent for all solvents and reagents.[4]

Guide 2: Refining Liquid Chromatography (LC) Parameters

A clean and well-maintained LC system is fundamental to achieving a low-noise baseline.

Step-by-Step Methodology:

  • System Flushing: Before starting an analytical batch, and especially after the system has been idle, perform a high-flow rate flush. A common procedure involves flushing with a mixture of water, methanol, acetonitrile, and isopropanol with a small amount of acid (e.g., 25:25:25:25:1 H₂O:MeOH:ACN:IPA:Formic Acid).[5] This helps remove contaminants that may have adsorbed to the system components.

  • Mobile Phase Preparation:

    • Always use freshly prepared mobile phases from high-purity, LC-MS grade solvents.[4]

    • Filter all aqueous mobile phases to remove particulate matter.

    • Degas mobile phases to prevent bubble formation, which can cause pressure fluctuations and baseline instability.

  • Run Blank Injections: Start every sequence with several blank injections to ensure the system is clean and the baseline is stable before injecting valuable samples.[5]

Guide 3: Fine-Tuning Mass Spectrometry (MS) Settings

Even with a clean sample and LC system, MS parameters can be optimized to improve the signal-to-noise (S/N) ratio.

Parameter Purpose in Noise Reduction Optimization Strategy
Cone Gas Flow Helps to desolvate ions and prevent solvent clusters and other neutral contaminants from entering the mass analyzer.[4][10]Increase the cone gas flow rate incrementally while monitoring the S/N of a standard injection. Higher flow can reduce chemical noise, but excessive flow may reduce the signal of the target analyte. Find the optimal balance for the best S/N.[4]
Cone Voltage Affects the transmission of ions from the source into the mass analyzer and can induce some in-source fragmentation.While primarily used to optimize analyte sensitivity, adjusting the cone voltage can sometimes improve S/N for a noise-affected MRM transition by potentially dissociating weakly bound interfering ions.[4][10] This should be optimized empirically for each specific transition.
Collision Energy (CE) Controls the fragmentation of the precursor ion in the collision cell.Ensure CE is optimized for the specific FAHFA precursor to produce the desired product ion with maximum intensity. While not a direct tool for background reduction, incorrect CE can lead to a weak signal that is easily lost in the noise.

Step-by-Step Guide to Optimizing Cone Gas and Voltage:

  • Prepare a Standard Solution: Use a reasonably concentrated solution of a relevant FAHFA standard.

  • Set Up Infusion or Repetitive Injections: The goal is to have a stable, continuous signal of your analyte.

  • Optimize Cone Gas Flow: Begin with the instrument's default setting. Increase the flow rate in steps (e.g., 50 L/hr increments) and record the S/N ratio at each step. Plot S/N versus flow rate to find the optimal value.[10] An example study showed that increasing cone gas flow from 150 L/hr to 500 L/hr significantly decreased background noise for a specific transition.[4]

  • Optimize Cone Voltage: At the optimal cone gas flow, vary the cone voltage (e.g., in 5 V increments) and record the S/N ratio. Plot S/N versus cone voltage to determine the setting that provides the best sensitivity while minimizing noise.[10]

Part 3: Advanced Strategies & Best Practices

The Critical Role of Internal Standards

For accurate quantification, especially when dealing with matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is essential.[11] A SIL-IS, such as a ¹³C-labeled FAHFA, will co-elute and experience nearly identical extraction recovery and ionization suppression/enhancement as the endogenous analyte.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Implementing System Suitability and Quality Control
  • System Suitability Test (SST): Before each analytical run, inject a standard mixture to verify that the system is performing correctly in terms of retention time, peak shape, and sensitivity.

  • Quality Control (QC) Samples: Prepare a pooled QC sample by combining small aliquots from several representative study samples.[12] Inject this QC sample periodically throughout the analytical run (e.g., every 10 samples). The consistency of the results from the QC injections provides a measure of the stability and reproducibility of the entire analytical process.[12]

By systematically addressing potential sources of contamination from the sample preparation stage through to the final MS detection, you can significantly reduce background noise and achieve the high-quality data required for confident FAHFA quantification.

References

  • A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI. [Link]

  • High background after preventative maintenance. Chromatography Forum. [Link]

  • Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography. GIST Scholar. [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Uni Wuppertal. [Link]

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. PubMed. [Link]

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. MDPI. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids... PubMed. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). PMC. [Link]

  • Quantitative Lipid Analysis using MRM and Differential Ion Mobility Spectrometry (DMS). SCIEX. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Springer Nature Experiments. [Link]

  • Why 184>184 and 104>104 markers have high background noise in LC-MS?. ResearchGate. [Link]

  • data processing strategy for differential analysis in large scale MRM-based lipidomics studies. PMC. [Link]

Sources

overcoming solubility issues of long-chain PAHSAs in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Long-Chain PAHSAs (e.g., 5-PAHSA, 9-PAHSA) Ticket ID: PAHSA-SOL-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2]

Executive Summary & Diagnostic

The Challenge: Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), such as 9-PAHSA, are highly hydrophobic lipids.[1][2] While soluble in organic solvents (DMSO, Chloroform), they exhibit extremely poor solubility in aqueous buffers (


).[2] Direct addition of organic stocks to cell culture media or enzymatic buffers results in immediate precipitation ("crashing out"), plastic adsorption, and inconsistent biological data.[2]

Quick Diagnostic Table: If you are experiencing these issues, this guide is for you.

SymptomProbable CauseImmediate Action
Cloudiness/Precipitate "Solvent Shock" (Rapid polarity change)Stop.[1][2] Do not filter (you will lose the lipid). Switch to BSA conjugation (See Module 2).
High Cell Toxicity Solvent concentration

or Vehicle effect
Use a carrier (BSA) to eliminate organic solvent load.
Low LC-MS Recovery Adsorption to plasticwareSwitch to glass vials or LoBind® tubes.[1][2]
Variable Data Inconsistent dispersion/micelle sizeStandardize mixing kinetics and temperature.

Core Protocol: The BSA Conjugation Method (Gold Standard)

Context: For cell culture and most aqueous enzymatic assays, you cannot rely on simple solvent dilution.[2] You must use a carrier protein.[2] Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) acts as a "chaperone," shielding the hydrophobic PAHSA tail while keeping it bioavailable.[1][2]

The Workflow Visualization

BSA_Conjugation Stock 1. Prepare Stock (Ethanol/DMSO) Mixing 3. Dropwise Addition (Vortex/Stir at 37°C) Stock->Mixing Slow injection BSA_Prep 2. Prepare Carrier (FAF-BSA in PBS) BSA_Prep->Mixing Warm to 37°C Incubation 4. Complexing (30-60 min) Mixing->Incubation Stability Filter 5. Sterile Filter (0.22 µm PES) Incubation->Filter Clarification

Figure 1: Critical workflow for generating stable PAHSA-BSA complexes.

Step-by-Step Protocol

Materials:

  • PAHSA Stock: 9-PAHSA or 5-PAHSA (dissolved in 100% Ethanol or DMSO at 10–20 mg/mL).[1][2]

  • Carrier: Fatty Acid-Free BSA (Lyophilized powder).[1][2] Note: Standard BSA contains endogenous lipids that will interfere.[1]

  • Buffer: PBS (pH 7.[2][3]4) or serum-free media.[1][2]

  • Hardware: Glass vials (scintillation vials), 37°C water bath with shaker.

Procedure:

  • Calculate the Molar Ratio: Target a PAHSA:BSA molar ratio between 2:1 and 4:1 . Do not exceed 6:1, as the BSA binding pockets will saturate, leading to free lipid precipitation.[2]

  • Prepare BSA Solution: Dissolve FAF-BSA in PBS to create a 10% (w/v) or 1 mM stock.[1][2] Warm to 37°C until fully dissolved.

  • The "Seeding" Step (Critical):

    • Place the warm BSA solution on a magnetic stirrer or shaker (moderate speed).

    • Slowly add the PAHSA organic stock dropwise into the vortex of the BSA solution.

    • Technical Note: Do not submerge the pipette tip. Drop the lipid onto the moving surface to ensure immediate dispersion.

  • Complexing: Incubate the mixture at 37°C for 45–60 minutes with constant gentle agitation. This allows the PAHSA to enter the hydrophobic pockets of the albumin.

  • Clarification: The solution should appear clear to slightly opalescent. Sterile filter using a 0.22 µm PES membrane .

    • Warning: Do not use Nylon filters (high lipid binding).

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Alternative Vehicles: In Vivo Administration

When moving from cells to animals, the solubility requirements change. BSA is suitable for IP injection, but other vehicles may be preferred for oral gavage to protect the ester bond from gastric hydrolysis.

Vehicle SystemCompositionBest ForPros/Cons
PEG/Tween 50% PEG400 / 0.5% Tween-80 / 49.5% WaterIP or Oral GavagePro: High solubility.[1][2] Con: Tween can be irritating; PEG can affect gut permeability.[2]
Cyclodextrin 20% Hydroxypropyl-

-cyclodextrin (HP

CD)
IP InjectionPro: Biologically inert, excellent for hydrophobic drugs.[1][2] Con: Expensive; requires long stirring time to complex.[2]
Oil Vehicle Corn Oil or MCT OilOral GavagePro: Protects lipid from hydrolysis.[2] Con: Avoid Olive Oil. It contains bioactive lipids (oleic acid) that improve glucose tolerance, confounding data (See Yore et al. vs. Pflimlin et al. controversy).[2]

Troubleshooting & FAQs

Q1: My PAHSA precipitated immediately upon adding to the media. Can I vortex it back into solution?

No. Once long-chain FAHFAs form crystalline aggregates in aqueous buffer, vortexing will not redissolve them.[1][2] You have likely created a suspension, not a solution.

  • Fix: You must restart using the BSA conjugation method. Ensure your organic solvent stock is fresh and the BSA is pre-warmed to 37°C. Cold BSA slows the binding kinetics, favoring precipitation.

Q2: Why is my calculated concentration lower than expected after filtration?

Cause 1: Plastic Adsorption. PAHSAs are "sticky."[2] If you prepared the solution in polystyrene tubes, you lost mass to the walls.

  • Fix: Use glass scintillation vials for the initial mixing. Use LoBind® (polypropylene) tubes for storage.

Cause 2: Filter Retention. If the complexing step (incubation) was too short, unbound lipid aggregates were trapped by the 0.22 µm filter.

  • Fix: Increase incubation time to 1 hour. Ensure the solution is clear before filtering.

Q3: Can I store PAHSA stocks in water?

Absolutely not.

  • Solubility: It will crash out.

  • Stability: PAHSAs contain an ester linkage.[2] In aqueous environments (especially if pH > 8 or < 5), this bond is susceptible to hydrolysis, breaking the molecule back into Palmitic Acid and Hydroxy Stearic Acid.

  • Standard: Store dry powder at -20°C or -80°C. Store organic stocks (Methyl Acetate/Chloroform) at -20°C under nitrogen gas to prevent oxidation.[1][2]

Q4: How do I choose between 5-PAHSA and 9-PAHSA?

This is a biological question, but chemically they behave similarly.

  • 9-PAHSA: The most abundant isomer in adipose tissue; strongly associated with insulin sensitivity.[1][2]

  • 5-PAHSA: Also endogenous but has distinct signaling properties (some studies suggest different receptor affinities).[1]

  • Protocol: The solubility and handling protocols are identical for both isomers.

Advanced Troubleshooting Logic

Troubleshooting Issue Start: Observed Issue Precipitation Precipitation/Cloudiness Issue->Precipitation Low_Signal Low Mass Spec Signal Issue->Low_Signal Check_Vehicle Using BSA? Precipitation->Check_Vehicle Check_Plastic Plasticware Used? Low_Signal->Check_Plastic Action_BSA Switch to BSA Protocol Check_Vehicle->Action_BSA No Action_Ratio Reduce Lipid:BSA Ratio Check_Vehicle->Action_Ratio Yes Action_Glass Switch to Glass/LoBind Check_Plastic->Action_Glass Standard Plastic Action_Hydrolysis Check pH (Keep ~7.4) Check_Plastic->Action_Hydrolysis Glass Used

Figure 2: Decision tree for resolving common PAHSA handling errors.

References

  • Yore, M. M., et al. (2014).[2][3][4][5][6] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][3][4][5][6] Cell, 159(2), 318–332.[2][3][5]

    • Key Insight: The seminal paper establishing PAHSAs and their biological relevance.
  • Cayman Chemical. (2024). 9-PAHSA Product Information & Solubility Guide. Cayman Chemical Technical Data.

    • Key Insight: Provides solubility limits in Ethanol, DMSO, and DMF.[2][3][7]

  • Syed, I., et al. (2018).[2][8] Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism, 28(4), 543–546.[2][8]

    • Key Insight: Discusses the importance of vehicle choice (avoiding olive oil)
  • Mottola, G., et al. (2002).[2] Preparation of Fatty Acid-BSA Complexes. Protocol Exchange.

    • Key Insight: General methodology for complexing long-chain fatty acids to albumin.[1][2]

Sources

Validation & Comparative

The Gold Standard for 10-PAHSA Quantification: A Comparative Guide to ¹³C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the precise quantification of the novel bioactive lipid 10-PAHSA, the choice of internal standard is a critical determinant of data accuracy and reliability. This guide provides an in-depth technical comparison of internal standards for the mass spectrometry-based quantification of 10-palmitic acid hydroxy stearic acid (10-PAHSA), with a focus on the superior performance of ¹³C-labeled standards, supported by established methodologies and experimental principles.

Introduction to 10-PAHSA: A Bioactive Lipid of Growing Interest

10-PAHSA is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] These lipids have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1] As research into the therapeutic potential of 10-PAHSA and its role as a biomarker for metabolic diseases intensifies, the need for robust and accurate quantification methods has become paramount.

However, the quantification of 10-PAHSA in complex biological matrices such as plasma, serum, and tissues presents several analytical challenges. These include its low endogenous abundance and the presence of structurally similar isomers, which can interfere with accurate measurement. To overcome these obstacles, the stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice. The cornerstone of this approach is the use of a stable isotope-labeled internal standard.

The Critical Role of the Internal Standard: Why ¹³C-Labeling Excels

The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to effectively correct for variations throughout the analytical workflow, including sample extraction, derivatization (if any), and ionization in the mass spectrometer. While various types of internal standards exist, including deuterated (²H) and odd-chain fatty acids, ¹³C-labeled standards are widely considered the "gold standard" for quantitative lipidomics.[2]

Comparison of Internal Standard Performance
Parameter¹³C-Labeled Internal StandardDeuterated (²H) Internal StandardOdd-Chain Fatty Acid Standard
Chemical & Physical Properties Nearly identical to the native analyte, ensuring the most accurate correction for experimental variations.Chemically identical but can exhibit slight differences in physicochemical properties.Structurally similar but not identical to the endogenous even-chain lipid.
Chromatographic Co-elution Typically co-elutes perfectly with the non-labeled analyte.Can exhibit a slight retention time shift, which can lead to quantification inaccuracies, especially with complex matrices.[3]Different retention time from the analyte.
Isotopic Stability Stable; no risk of isotopic exchange.Potential for H/D exchange, which can compromise data accuracy.Not applicable.
Mass Spectrometric Response Identical ionization efficiency and fragmentation pattern to the native analyte.Generally similar, but can have minor differences.Different ionization efficiency and fragmentation.
Commercial Availability for 10-PAHSA Commercially available as 10-PAHSA ¹³C₄.[4]Deuterated versions of other PAHSA isomers are available.Not specific for 10-PAHSA.

The primary advantage of ¹³C-labeled internal standards lies in their near-identical chemical and physical behavior to the endogenous analyte. This ensures that the standard and the analyte experience the same degree of sample loss during extraction and purification, and identical ionization efficiency and potential for matrix effects in the mass spectrometer.

In contrast, deuterated standards, while chemically similar, can exhibit a slight chromatographic shift, eluting earlier than their non-labeled counterparts.[3] This can be problematic in complex biological samples where co-eluting matrix components can cause differential ion suppression for the analyte and the internal standard, leading to inaccurate quantification. Furthermore, deuterium atoms can sometimes undergo exchange with protons, altering the isotopic distribution and compromising the integrity of the standard.

Odd-chain fatty acids are structurally different and do not co-elute with the analyte, making them less effective at correcting for matrix effects and other sources of analytical variability.

The Workflow for Accurate 10-PAHSA Quantification

The following diagram illustrates a typical workflow for the quantification of 10-PAHSA in biological samples using a ¹³C-labeled internal standard.

workflow Figure 1: Experimental Workflow for 10-PAHSA Quantification sample Biological Sample (Plasma, Serum, Tissue Homogenate) spike Spike with 10-PAHSA-¹³C₄ Internal Standard sample->spike extract Lipid Extraction (e.g., Folch or MTBE method) spike->extract dry Dry Down Under Nitrogen extract->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute inject LC-MS/MS Analysis (MRM Mode) reconstitute->inject quantify Data Analysis and Quantification inject->quantify fragmentation Figure 2: Key MRM Transitions for 10-PAHSA cluster_precursor Precursor Ion (Q1) cluster_product Product Ions (Q3) PAHSA 10-PAHSA [M-H]⁻ m/z 537.9 Palmitate Palmitate [M-H]⁻ m/z 255.2 PAHSA->Palmitate Quantifier Dehydro_HSA Dehydrated 10-HSA [M-H]⁻ m/z 281.2 PAHSA->Dehydro_HSA Qualifier PAHSA_13C 10-PAHSA-¹³C₄ [M-H]⁻ m/z 541.9 PAHSA_13C->Dehydro_HSA Qualifier Palmitate_13C ¹³C₄-Palmitate [M-H]⁻ m/z 259.2 PAHSA_13C->Palmitate_13C Quantifier

Caption: Proposed MRM transitions for 10-PAHSA and its ¹³C₄-labeled internal standard.

Proposed MRM Transitions for 10-PAHSA Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
10-PAHSA 537.9255.2Quantifier
537.9281.2Qualifier
10-PAHSA-¹³C₄ 541.9259.2Quantifier
541.9281.2Qualifier

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The ¹³C₄ label is on the palmitic acid moiety of the commercially available standard. [4]

Data Analysis and Quantification

The concentration of 10-PAHSA in the sample is determined by calculating the peak area ratio of the endogenous 10-PAHSA to the ¹³C₄-labeled internal standard. A calibration curve is constructed by analyzing a series of standards containing known concentrations of unlabeled 10-PAHSA and a fixed concentration of the ¹³C₄-labeled internal standard. The concentration of 10-PAHSA in the biological samples is then interpolated from this calibration curve.

Synthesis of ¹³C-Labeled 10-PAHSA: A Note on its Production

The commercially available 10-PAHSA-¹³C₄ is synthesized with the ¹³C labels on the palmitic acid portion of the molecule. [4]The synthesis of such standards is a multi-step process that requires expertise in organic chemistry and isotope labeling. A general conceptual pathway involves the synthesis of ¹³C-labeled palmitic acid, which is then esterified to 10-hydroxystearic acid. The synthesis of 10-hydroxystearic acid can be achieved from oleic acid through various chemical or biocatalytic methods. The availability of such high-purity, well-characterized standards is a testament to the advancements in synthetic chemistry that support high-level analytical research.

Conclusion: Ensuring Data Integrity with ¹³C-Labeled Internal Standards

For researchers aiming for the highest level of accuracy and precision in 10-PAHSA quantification, the use of a ¹³C-labeled internal standard is unequivocally the superior choice. Its ability to perfectly co-elute with the endogenous analyte and its isotopic stability eliminate potential sources of error that can be encountered with deuterated or other surrogate standards. By incorporating a ¹³C-labeled internal standard into a well-validated LC-MS/MS workflow, researchers can have the utmost confidence in their quantitative data, paving the way for a deeper understanding of the biological roles of 10-PAHSA in health and disease.

References

  • A Faster Protocol for Endogenous FAHFA Measurements. ACS Central Science.
  • Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments.
  • Standard Operating Procedure for Lipid Extraction with Internal Standards: A Detailed Applic
  • sample preparation guideline for extraction of non‐polar metabolites
  • Comparison of different internal standards for quantit
  • Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Metabolites.
  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs).
  • Application Notes and Protocols for the Quantification of Fatty Acid Esters of Hydroxy F
  • Enhanced PAH Analysis in Crude Palm Oil, Crude Palm Kernel Oil, and Coconut Oil. Agilent Technologies.
  • 10-PAHSA.
  • MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu.
  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules.

Sources

A Comparative Guide to the Bioactivity of Synthetic vs. Endogenous 10-PAHSA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic and inflammatory diseases, the burgeoning field of lipidomics has unveiled a class of endogenous lipids with profound therapeutic potential: the fatty acid esters of hydroxy fatty acids (FAHFAs). Among these, 10-palmitic acid-hydroxy stearic acid (10-PAHSA) has emerged as a key regulator of glucose homeostasis and inflammation.[1][2] As synthetic versions of 10-PAHSA become increasingly accessible for research, a critical question arises: does synthetic 10-PAHSA faithfully recapitulate the biological activity of its endogenous counterpart?

This comprehensive guide provides an in-depth comparison of synthetic and endogenous 10-PAHSA activity. We will delve into the nuances of their origins, the critical importance of stereochemistry, and the experimental frameworks required to assess their bioequivalence. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of 10-PAHSA.

The Endogenous Landscape of 10-PAHSA: A Precisely Regulated System

Endogenous 10-PAHSA is a member of the PAHSA family of lipids, which are esters of palmitic acid and various isomers of hydroxystearic acid.[2] These lipids are not mere byproducts of metabolism; they are actively synthesized and regulated, with their levels correlating strongly with insulin sensitivity in humans.[1][3] Lower levels of PAHSAs are observed in the serum and adipose tissue of insulin-resistant individuals.[3][4]

The biosynthesis of PAHSAs is a stereospecific process. While both R and S enantiomers of various PAHSA regioisomers are present in biological samples, studies on 9-PAHSA have revealed that the R-enantiomer is the predominant form in the adipose tissue of AG4OX mice, a model of enhanced glucose tolerance.[1][5] Furthermore, the enzymes involved in PAHSA metabolism exhibit stereoselectivity. For instance, carboxyl ester lipase (CEL), a degradative enzyme, preferentially hydrolyzes S-9-PAHSA. This stereospecificity in production and degradation strongly suggests that the biological activity of endogenous PAHSAs, including 10-PAHSA, is likely dependent on their precise three-dimensional structure.

Synthetic 10-PAHSA: Opportunities and Caveats

The chemical synthesis of 10-PAHSA and other FAHFA isomers has been instrumental in advancing our understanding of their biological functions.[6] Synthetic lipids provide a pure and defined source of material for in vitro and in vivo studies, allowing researchers to investigate the effects of specific isomers and stereoisomers. However, the biological activity of synthetic 10-PAHSA is intrinsically linked to its chemical purity and stereochemical integrity.

Key Considerations for Synthetic 10-PAHSA:

  • Regioisomeric Purity: The synthesis of PAHSAs can potentially yield a mixture of regioisomers (e.g., 9-PAHSA, 10-PAHSA, 12-PAHSA). Given that different regioisomers can exhibit distinct biological activities, it is crucial to use highly purified 10-PAHSA to avoid confounding results.[3]

  • Stereochemical Configuration: Many commercial synthetic PAHSAs are sold as racemic mixtures, containing equal amounts of the R and S enantiomers. As evidence suggests stereospecificity in the biological actions of PAHSAs, a racemic mixture may exhibit different potency or even different biological effects compared to the predominantly single enantiomer found endogenously.[3] The synthesis of enantiomerically pure (R)-10-PAHSA and (S)-10-PAHSA is possible and crucial for definitive studies.[7]

Comparative Analysis of Biological Activity: A Multifaceted Approach

A direct comparison of synthetic and endogenous 10-PAHSA activity is challenging due to the difficulty in isolating pure endogenous 10-PAHSA from its complex biological matrix. However, we can infer their comparative activities by evaluating highly purified, stereochemically defined synthetic 10-PAHSA in a battery of validated bioassays that reflect the known functions of endogenous PAHSAs.

The underlying principle is that a synthetic molecule that is chemically and stereochemically identical to its endogenous counterpart should exhibit identical biological activity. Any observed discrepancies in the activity of a synthetic preparation are likely attributable to impurities or the presence of multiple isomers or stereoisomers.

Key Biological Activities of 10-PAHSA and Experimental Protocols

The primary biological activities of PAHSAs, including 10-PAHSA, revolve around their anti-diabetic and anti-inflammatory effects.[2][8] These effects are mediated, at least in part, through the activation of G-protein coupled receptors, notably GPR40 and GPR120.[1][9][10]

Table 1: Comparison of Expected Activities and Key Experimental Assays

Biological ActivityExpected Outcome of Active 10-PAHSAExperimental Protocol
Anti-Diabetic Effects
Glucose-Stimulated Insulin Secretion (GSIS)Potentiation of insulin release from pancreatic β-cells in the presence of high glucose.[3][11]See Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay .
Insulin SensitivityEnhancement of insulin-stimulated glucose uptake in adipocytes and muscle cells.[1][12]See Protocol 2: In Vitro Glucose Uptake Assay .
Anti-Inflammatory Effects
Cytokine ProductionAttenuation of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).[13]See Protocol 3: In Vitro Anti-Inflammatory Assay .
Receptor Activation
GPR40/GPR120 ActivationDose-dependent activation of GPR40 and GPR120, leading to downstream signaling events (e.g., calcium mobilization, ERK phosphorylation).[9][14]See Protocol 4: G-Protein Coupled Receptor (GPCR) Activation Assay .

Experimental Protocols in Detail

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of 10-PAHSA on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

  • Cell Culture: Maintain a pancreatic β-cell line (e.g., MIN6) or use isolated primary islets.

  • Pre-incubation: Starve the cells in a low-glucose buffer (e.g., 2.5 mM glucose) for a defined period.

  • Stimulation: Incubate the cells with either a low-glucose (2.5 mM) or high-glucose (20 mM) buffer in the presence of varying concentrations of synthetic 10-PAHSA or a vehicle control (e.g., DMSO).

  • Sample Collection: After incubation, collect the supernatant.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit.

  • Data Analysis: Normalize insulin secretion to the total protein content of the cells. Compare the insulin secretion in the presence of 10-PAHSA to the vehicle control at both low and high glucose concentrations.

dot

GSIS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Pancreatic β-cells pre_incubation Starve in Low Glucose cell_culture->pre_incubation low_glucose Low Glucose (2.5 mM) + 10-PAHSA/Vehicle pre_incubation->low_glucose high_glucose High Glucose (20 mM) + 10-PAHSA/Vehicle pre_incubation->high_glucose collect_supernatant Collect Supernatant low_glucose->collect_supernatant high_glucose->collect_supernatant elisa Measure Insulin (ELISA) collect_supernatant->elisa data_analysis Normalize and Compare elisa->data_analysis

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) Assay.

Protocol 2: In Vitro Glucose Uptake Assay

Objective: To assess the effect of 10-PAHSA on insulin-stimulated glucose uptake in adipocytes.

Methodology:

  • Cell Culture and Differentiation: Culture and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

  • Pre-treatment: Pre-treat the differentiated adipocytes with synthetic 10-PAHSA or vehicle for a specified duration (e.g., 24 hours).

  • Serum Starvation: Serum-starve the cells to reduce basal glucose uptake.

  • Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin in the presence of 10-PAHSA or vehicle.

  • Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) for a short period.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize glucose uptake to total protein content and compare the insulin-stimulated glucose uptake in the presence of 10-PAHSA to the vehicle control.

Protocol 3: In Vitro Anti-Inflammatory Assay

Objective: To evaluate the ability of 10-PAHSA to suppress the inflammatory response in macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or use primary bone marrow-derived macrophages (BMDMs).

  • Pre-treatment: Pre-treat the cells with synthetic 10-PAHSA or vehicle.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Sample Collection: After a defined incubation period, collect the cell culture supernatant and cell lysates.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

  • Gene Expression Analysis: Analyze the expression of pro-inflammatory genes in the cell lysates using quantitative PCR (qPCR).

  • Data Analysis: Compare the cytokine secretion and gene expression in LPS-stimulated cells treated with 10-PAHSA to those treated with vehicle.

dot

Anti_Inflammatory_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture Culture Macrophages pretreatment Pre-treat with 10-PAHSA/Vehicle cell_culture->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation collect_samples Collect Supernatant & Lysates lps_stimulation->collect_samples elisa Measure Cytokines (ELISA) collect_samples->elisa qpcr Analyze Gene Expression (qPCR) collect_samples->qpcr

Caption: Workflow for the In Vitro Anti-Inflammatory Assay.

Protocol 4: G-Protein Coupled Receptor (GPCR) Activation Assay

Objective: To determine if 10-PAHSA activates GPR40 and GPR120.

Methodology:

  • Cell Line Generation: Use cell lines (e.g., HEK293) stably overexpressing human GPR40 or GPR120.

  • Reporter Gene Assay: Transfect the cells with a reporter gene construct (e.g., serum response element-luciferase) that is activated upon GPCR signaling.

  • Treatment: Treat the cells with varying concentrations of synthetic 10-PAHSA.

  • Luciferase Assay: Measure the luciferase activity as a readout of receptor activation.

  • Calcium Mobilization Assay: Alternatively, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure the change in intracellular calcium concentration upon addition of 10-PAHSA using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves and calculate the EC50 value for 10-PAHSA on each receptor.

dot

GPCR_Activation_Pathway PAHSA 10-PAHSA GPR GPR40 / GPR120 PAHSA->GPR G_protein Gq/11 GPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Insulin Secretion, Anti-inflammatory Effects) Ca_release->Cellular_Response ERK ERK Activation PKC->ERK ERK->Cellular_Response

Caption: Simplified Signaling Pathway of 10-PAHSA via GPR40/GPR120.

Interpreting the Data: Bridging Synthetic and Endogenous Activity

By employing these rigorous experimental protocols with highly purified, stereochemically defined synthetic 10-PAHSA, researchers can generate a comprehensive activity profile.

  • Equivalence in Activity: If a synthetic (R)-10-PAHSA (assuming R is the active endogenous enantiomer) demonstrates comparable potency and efficacy to the known biological effects of endogenous PAHSAs in these assays, it provides strong evidence for its bioequivalence.

  • Discrepancies in Activity: If a racemic synthetic 10-PAHSA shows lower potency or a different activity profile compared to the expected effects, it would highlight the importance of stereochemistry in its biological function. This would underscore the necessity of using enantiomerically pure compounds for therapeutic development.

  • The Influence of the Biological Matrix: It is important to acknowledge that endogenous 10-PAHSA exists within a complex lipid milieu, which may influence its bioavailability and activity through interactions with other lipids, proteins, and receptors. While in vitro assays provide a controlled environment for direct comparison, in vivo studies are ultimately necessary to fully understand the physiological relevance of synthetic 10-PAHSA.

Conclusion and Future Directions

The advent of synthetic 10-PAHSA offers an invaluable tool for dissecting the intricate roles of this bioactive lipid in health and disease. A thorough comparison of synthetic versus endogenous 10-PAHSA activity hinges on the chemical and stereochemical purity of the synthetic compound. By utilizing a suite of well-defined in vitro bioassays, researchers can confidently assess the bioequivalence of their synthetic preparations.

Future research should focus on elucidating the precise stereochemistry of endogenous 10-PAHSA in various tissues and disease states. Furthermore, in vivo studies directly comparing the effects of enantiomerically pure synthetic 10-PAHSA with models of altered endogenous PAHSA levels will be crucial for validating its therapeutic potential. As our understanding of FAHFA biology deepens, the careful and systematic evaluation of synthetic analogs will be paramount in translating these exciting discoveries into novel therapies for metabolic and inflammatory disorders.

References

  • Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. [Link]

  • Kahn, B. B., & Saghatelian, A. (2025). The Measurement, Regulation, and Biological Activity of FAHFAs. Chemical Reviews. [Link]

  • Lee, J., et al. (2016). Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses. The Journal of Immunology, 197(8), 3327–3337. [Link]

  • Pflimlin, E., et al. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism, 28(3), 353-356. [Link]

  • Syed, I., et al. (2018). Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. Molecular Metabolism, 16, 113-123. [Link]

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Zhou, P., et al. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. Journal of Clinical Investigation, 129(10), 4138-4150. [Link]

  • Kolar, M. J., et al. (2017). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry, 28(11), 2465-2473. [Link]

  • Kuda, O., et al. (2018). Levels of palmitic acid ester of hydroxystearic acid (PAHSA) are reduced in the breast milk of obese mothers. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(2), 205-212. [Link]

  • Balas, L., et al. (2020). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules, 25(2), 333. [Link]

  • Avanti Polar Lipids. (n.d.). PAHSA. [Link]

  • Vijayakumar, A., et al. (2025). Specific FAHFAs predict worsening glucose tolerance in non-diabetic relatives of people with Type 2 diabetes. eLife, 14, e77759. [Link]

  • Oh, D. Y., & Walenta, E. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(22), 14227. [Link]

  • Kolar, M. J., et al. (2018). Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. eScholarship, University of California. [Link]

  • Brezinova, M., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Immunology, 14, 1216631. [Link]

  • Lee, J., et al. (2021). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. Proceedings of the National Academy of Sciences, 118(17), e2022133118. [Link]

  • Nelson, A. T., et al. (2017). Stereochemistry of endogenous 9-palmitic acid ester of hydroxy stearic acid and relevance of absolute configuration to regulation. Journal of the American Chemical Society, 139(13), 4943-4947. [Link]

  • Palomer, X., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(15), 3326. [Link]

  • Siegel, D. (2019). UNIVERSITY OF CALIFORNIA SAN DIEGO Discovery and Characterization of Novel Bioactive Lipids and Enzymes Involved in their Regulation. eScholarship, University of California. [Link]

  • Yore, M. M., et al. (2016). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 65(9), 2540-2551. [Link]

  • Gotoh, C., et al. (2015). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Journal of Lipid Research, 56(7), 1334-1348. [Link]

  • Syed, I., et al. (2015). 5. University of Cambridge. [Link]

  • Yore, M. M., et al. (2014). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 9(12), 2934-2945. [Link]

  • Labchem. (2026, January 8). 10(S)-PAHSA. [Link]

  • Chen, P., et al. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway. Journal of Cellular and Molecular Medicine, 22(12), 6217-6228. [Link]

  • Serhan, C. N., & Levy, B. D. (2010). Novel Lipid Mediators Promote Resolution of Acute Inflammation. Circulation Research, 107(10), 1170-1181. [Link]

  • Chistyakov, D. V., et al. (2020). Comparative lipidomic analysis of inflammatory mediators in the aqueous humor and tear fluid of humans and rabbits. Metabolomics, 16(3), 32. [Link]

  • Request PDF. (n.d.). Regiocontrolled syntheses of FAHFAs and LC-MS/MS differentiation of regioisomers. ResearchGate. [Link]

  • Request PDF. (n.d.). Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 26(22), 6962. [Link]

  • Spilker, M. E., & Dennis, E. A. (2013). Lipid Mediators in Inflammation. Microbiology Spectrum, 1(1), 1-1. [Link]

  • Tallima, H., & El Ridi, R. (2023). Classes of Lipid Mediators and Their Effects on Vascular Inflammation in Atherosclerosis. International Journal of Molecular Sciences, 24(2), 1461. [Link]

  • LimeMap: a comprehensive map of lipid mediator metabolic pathways. (2021). Scientific Reports, 11(1), 2419. [Link]

Sources

Specificity of Anti-PAHSA Antibodies for ELISA Development: Feasibility, Challenges, and Validation Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Experimental / Custom Development Required Market Availability: Currently, there are no commercially available ELISA kits or validated monoclonal antibodies specific for PAHSAs (Palmitic Acid Esters of Hydroxy Stearic Acids). Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for PAHSA quantification due to the structural complexity of distinguishing regioisomers (e.g., 5-PAHSA vs. 9-PAHSA).

This guide serves as a technical roadmap for researchers attempting to develop or validate custom anti-PAHSA antibodies. It contrasts the theoretical requirements of a high-specificity ELISA against the established LC-MS/MS workflows, focusing on the critical challenge of regioisomer cross-reactivity .

Part 1: The Specificity Challenge in Lipid Immunoassays

The Target: PAHSA Structure & Isomerism

PAHSAs are FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids).[1][2][3] Their biological activity is strictly dependent on the position of the ester bond.

  • 9-PAHSA: Anti-inflammatory, insulin-sensitizing (Ester bond at C9 of stearic acid).[4]

  • 5-PAHSA: Distinct metabolic profile (Ester bond at C5).

  • The Problem: Antibodies typically recognize hydrophilic "head groups" or hydrophobic "tails." The distinguishing feature of a PAHSA is the internal ester linkage position buried in the middle of an aliphatic chain. Generating an antibody that can distinguish a C9-ester from a C5-ester is an immunological "needle in a haystack" problem.

Common Pitfall: The "PAH" Trap
  • Warning: Do not confuse PAHSA with PAH (Phenylalanine Hydroxylase).

  • Market Reality: Many "PAH ELISA Kits" exist. These detect a protein enzyme involved in phenylketonuria, not the lipid PAHSA. Always verify the immunogen (Protein vs. Lipid Hapten).

Part 2: Comparison of Detection Modalities

Table 1: Custom ELISA vs. LC-MS/MS for PAHSA Analysis
FeatureAnti-PAHSA ELISA (Hypothetical/Custom) LC-MS/MS (Gold Standard)
Specificity Low to Moderate. High risk of cross-reactivity with other FAHFAs, free fatty acids (Palmitate, Stearate), and regioisomers (5- vs 9-PAHSA).High. Uses parent ion mass (MRM) and specific fragment ions to definitively identify regioisomers.
Sensitivity Nanomolar (nM). Limited by antibody affinity (

).
Picomolar (pM). Can detect endogenous levels (often <100 nM in serum).
Throughput High. 96/384-well format ideal for screening large cohorts.Low/Medium. Requires extraction and run time (10-20 min/sample).
Development Cost High ($10k - $50k). Requires hapten synthesis, conjugation, animal immunization, and hybridoma screening.Moderate. Capital equipment is expensive, but per-sample cost is reagent-low.
Isomer Resolution Poor. Very difficult to distinguish 5-PAHSA from 9-PAHSA without extensive negative selection.Excellent. Chromatographic separation + fragmentation patterns resolve isomers.

Part 3: Antibody Development & Specificity Validation

If you proceed with developing a custom ELISA, you must follow a rigorous Hapten Design and Validation Protocol to ensure the signal is real.

Hapten Design Strategy

Lipids are not immunogenic on their own.[5] They must be conjugated to a carrier protein (e.g., KLH, BSA).

  • Linker Chemistry: You cannot link via the Carboxyl head (C1) if you want the antibody to recognize the head group.

  • Exposure: The linker must attach to the distal end (e.g., omega-oxidation or synthetic modification at the methyl end) to expose the internal ester bond to the immune system.

Diagram: Hapten Strategy & Validation Workflow

PAHSA_Validation Start Start: Custom Anti-PAHSA Antibody Generation Hapten Hapten Design: Linker at Omega-Carbon (Expose Ester Bond) Start->Hapten Immunization Immunization (Rabbit/Mouse) with KLH-Conjugate Hapten->Immunization Screening Hybridoma Screening (Direct ELISA against 9-PAHSA) Immunization->Screening Specificity CRITICAL: Specificity Check (Cross-Reactivity) Screening->Specificity IsomerTest Test vs. Regioisomers (5-PAHSA, 12-PAHSA) Specificity->IsomerTest ComponentTest Test vs. Components (Palmitic Acid, HSA) Specificity->ComponentTest Decision Is Cross-Reactivity < 1%? IsomerTest->Decision ComponentTest->Decision Fail Discard Clone: Cannot Distinguish Isomers Decision->Fail No Pass Proceed to Assay Development (Competitive ELISA) Decision->Pass Yes

Figure 1: Critical decision pathway for validating anti-PAHSA antibody specificity. Note the mandatory screening against regioisomers.

Protocol: Competitive ELISA for Specificity

Use this protocol to validate any candidate antibody.

Objective: Determine the Cross-Reactivity (CR) of the antibody against 9-PAHSA (Target) vs. 5-PAHSA (Interferent).

Materials:

  • Coating Antigen: BSA-conjugated 9-PAHSA (0.5 µg/mL).

  • Primary Antibody: Candidate anti-PAHSA clone.

  • Competitors: Free 9-PAHSA, Free 5-PAHSA, Palmitic Acid, 9-Hydroxystearic Acid (dissolved in MeOH/PBS).

Step-by-Step:

  • Coat Plate: Incubate 96-well plate with BSA-9-PAHSA overnight at 4°C. Wash 3x.

  • Block: Add 1% BSA in PBS for 2h to block non-specific binding.

  • Competition:

    • In separate tubes, mix the Primary Antibody (fixed concentration, e.g., 1:1000) with serial dilutions of the Competitor (0.1 nM to 10 µM).

    • Incubate mixtures for 1h.

  • Transfer: Add the antibody-competitor mixtures to the coated plate wells. Incubate 1h.

    • Mechanism: Free lipid in solution competes with the coated lipid for antibody binding.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1h. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Calculate IC50 for each competitor.

Calculation of Cross-Reactivity (%):



Acceptance Criteria:

  • Excellent Specificity: < 1% CR with regioisomers (5-PAHSA).

  • Acceptable: < 5% CR.[6]

  • Fail: > 10% CR (The assay will not distinguish biological isomers).

Part 4: References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. Link

    • Foundational paper describing PAHSAs and their detection via LC-MS.

  • Kuda, O., et al. (2016). Docosahexaenoic acid–derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590. Link

    • Details the structural diversity of FAHFAs and mass spectrometry methods.

  • Echelon Biosciences. Lipid Strip & Array Validation Protocols. Link

    • General methodologies for validating lipid-binding antibodies (e.g., PIP strips), applicable to PAHSA hapten design.

  • Breithaupt, J. J., et al. (2020). Lipid antigen presentation in the recognition of lipid A by monoclonal antibodies. Journal of Immunology.

    • Provides insights into the difficulty of generating specific monoclonal antibodies against lipid tails.

Sources

Publish Comparison Guide: Mass Spectral Fingerprinting of (S)-10-(palmitoyloxy)octadecanoic acid (10-PAHSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-10-(palmitoyloxy)octadecanoic acid (10-PAHSA) represents a high-value target in lipidomics due to its potent anti-inflammatory and insulin-sensitizing properties. However, it presents a formidable analytical challenge: it is isobaric with over 20 other regioisomers (e.g., 5-PAHSA, 9-PAHSA) and enantiomers.

Standard mass spectrometry (MS) often fails to distinguish 10-PAHSA from its structural analogs because they share identical precursor ions and major fragments. This guide outlines the Mass Spectral Fingerprinting approach—a multi-dimensional validation strategy combining High-Resolution MS (HRMS), Ion Mobility Spectrometry (IMS), and diagnostic fragmentation ratios—to unequivocally identify this specific bioactive lipid.

Part 1: The Analytical Challenge (Regioisomerism)

The core difficulty in analyzing 10-PAHSA lies in its structure. It consists of palmitic acid esterified to 10-hydroxystearic acid.[1]

  • The Decoy: 9-PAHSA (the most abundant isomer in many tissues) differs only by the position of the ester bond (C9 vs. C10).

  • The Consequence: Both isomers elute closely on C18 columns and generate the same fragment ions (m/z 255 and m/z 299) in negative electrospray ionization (ESI-).

The Solution: A "Fingerprint" is not a single peak; it is the convergence of three orthogonal data points:

  • Retention Time (RT): Shift relative to internal standards.

  • Fragmentation Ratio: The intensity ratio of the fatty acid fragment to the hydroxy-fatty acid fragment.

  • Collision Cross Section (CCS): The gas-phase shape defined by Ion Mobility.

Part 2: Mass Spectral Fingerprint & Fragmentation Logic

The Fragmentation Pathway (ESI Negative Mode)

In negative mode, 10-PAHSA ([M-H]⁻, m/z 537.5) undergoes collision-induced dissociation (CID).[2][3] The ester bond is the weakest link, leading to characteristic cleavage.

Diagnostic Ions:

  • m/z 255.2: Palmitate anion (The esterified fatty acid).

  • m/z 299.3: 10-Hydroxystearate anion (The backbone).

  • m/z 281.2: Oleate anion (Secondary fragment from water loss of the hydroxystearate).

Visualizing the Fragmentation Logic

The following diagram illustrates the specific cleavage points that define the 10-PAHSA fingerprint.

PAHSA_Fragmentation cluster_legend Diagnostic Ratio Logic Precursor Precursor Ion [M-H]- m/z 537.5 Intermediate Ester Cleavage Precursor->Intermediate CID Energy Frag_PA Fragment A Palmitate (m/z 255.2) Intermediate->Frag_PA Major Path Frag_HSA Fragment B 10-Hydroxystearate (m/z 299.3) Intermediate->Frag_HSA Minor Path Frag_Oleate Secondary Fragment Oleate (m/z 281.2) Frag_HSA->Frag_Oleate - H2O (Dehydration) Note Ratio of 255/299 distinguishes 10-PAHSA from 9-PAHSA

Figure 1: CID Fragmentation pathway of 10-PAHSA in negative ESI mode showing primary diagnostic ions.

The "Ratio" Differentiator

While 9-PAHSA and 10-PAHSA share fragments, they do not share stability. The position of the hydroxy group affects the lability of the ester bond during collision.

  • 9-PAHSA: Typically shows a dominant m/z 255 and lower m/z 299.[4]

  • 10-PAHSA: Requires validation against an authentic standard, but distinct variations in the 255/299 and 255/281 ratios serve as the fingerprint when chromatographic separation is incomplete.

Part 3: Comparative Technology Assessment

This section compares the three primary methodologies for detecting 10-PAHSA.

FeatureMethod A: Targeted LC-MS/MS (QqQ) Method B: LC-IMS-MS (Ion Mobility) Method C: Chemical Derivatization (AMPP)
Primary Mechanism Multiple Reaction Monitoring (MRM) of specific transitions.Separation by gas-phase shape (CCS) + Mass.Charge-tagging to boost ionization in Positive Mode.
Sensitivity High (Femtomole range).Medium-High (Depends on duty cycle).Very High (Attomole range).
Isomer Specificity Low (Relies entirely on LC retention time).High (Separates co-eluting isomers by drift time).Medium (improves LC separation, but complex prep).
Throughput High (Rapid screening).Medium (Data complex).[5]Low (Requires sample prep).
Best For Routine quantification of total PAHSA.Definitive identification of 10-PAHSA. Ultra-low abundance samples.
Why Ion Mobility (Method B) is the Superior Fingerprint

Standard LC-MS relies on retention time, which can drift. Ion Mobility adds Collision Cross Section (CCS) as a fixed physical property. 10-PAHSA has a unique 3D folding structure compared to 9-PAHSA.

  • Protocol Insight: Using T-Wave or Drift Tube IMS allows you to filter out the isobaric interference of 9-PAHSA even if they co-elute in the LC dimension.

Part 4: Validated Experimental Protocol

This protocol prioritizes Scientific Integrity by including self-validating steps.

Phase 1: Extraction (The "Soft" Approach)

Avoid acid hydrolysis which can degrade FAHFAs.

  • Homogenization: Tissue in PBS + antioxidant (BHT).

  • Extraction: Modified Folch (Chloroform:Methanol 2:1) or MTBE extraction.

  • Enrichment (Critical): Solid Phase Extraction (SPE) on Strata-X or Silica.

    • Wash: Hexane (removes neutral lipids).

    • Elute: Ethyl Acetate (selectively elutes FAHFAs).[4]

Phase 2: LC-MS/MS Configuration
  • Column: C18 is standard, but C30 provides superior isomer resolution.

  • Mobile Phase A: Water (0.1% Acetic Acid - Formic acid suppresses signal in neg mode).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10).

  • Gradient: Shallow gradient (e.g., 50-90% B over 30 minutes) is required to separate the 9- and 10- isomers.

Phase 3: The Fingerprinting Workflow (Decision Matrix)

Workflow Start Lipid Extract LC LC Separation (C30 Column) Start->LC MS1 MS1 Detection m/z 537.5 LC->MS1 Decision Is Peak Resolved? MS1->Decision Path_Resolved Yes: RT Match with Standard Decision->Path_Resolved Distinct RT Path_Unresolved No: Co-elution (9- & 10-PAHSA) Decision->Path_Unresolved Overlapping RT MS2 MS/MS Fragmentation Ratio Check (255/299) Path_Resolved->MS2 IMS Ion Mobility (IMS) Filter by CCS Path_Unresolved->IMS IMS->MS2 Result Confirmed 10-PAHSA Fingerprint MS2->Result

Figure 2: Decision matrix for confirming 10-PAHSA identity in complex matrices.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4][6] Cell. Link

  • Kuda, O., et al. (2016). N-acyltaurines and acylcarnitines as potential biomarkers of insulin resistance. Cell Metabolism. (Discusses FAHFA extraction protocols). Link

  • Zhu, C., et al. (2018).[7] Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. Link

  • Ma, X., et al. (2016). Lipidomics of FAHFAs: An Emerging Class of Bioactive Lipids.[4] Journal of Lipid Research. Link

  • Cayman Chemical. (S)-10-PAHSA Product Information & Standards. Link

Sources

Serum 10-PAHSA as a Metabolic Biomarker: A Comparative Analysis of Correlation with BMI and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biomarker Conflict

The correlation between serum 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) and Body Mass Index (BMI) represents one of the most intriguing yet debated areas in lipidomics. Initially identified as a potent anti-diabetic lipidokine with a strong inverse correlation to insulin resistance and BMI (Yore et al., 2014), subsequent replication studies (Pflimlin et al., 2018) challenged this view, suggesting methodological variability rather than biological causality.

This guide objectively compares the conflicting datasets, dissects the analytical pitfalls responsible for discrepancy, and provides a "Gold Standard" protocol for researchers aiming to quantify this low-abundance lipid mediator.

Key Takeaway: While early data suggested a linear inverse correlation, current consensus indicates a threshold effect. 10-PAHSA levels are significantly suppressed in severe obesity and insulin resistance but may fluctuate dynamically with dietary saturated fat intake in non-obese cohorts.

Mechanistic Background

To understand the correlation, one must understand the pathway. 10-PAHSA is a FAHFA (Fatty Acid ester of Hydroxy Fatty Acid) synthesized endogenously. Its metabolic benefit stems from dual-receptor activation.

Signaling Pathway Diagram

The following diagram illustrates the synthesis of 10-PAHSA and its downstream effects on glucose homeostasis via GPR120 (adipocytes) and GPR40 (pancreatic


-cells).

G cluster_0 Adipose Tissue / Liver cluster_1 Target Tissues Palmitic Acid Palmitic Acid ChREBP ChREBP 10-PAHSA Synthesis 10-PAHSA Synthesis ChREBP->10-PAHSA Synthesis Transcriptional Reg GPR120 (Adipocytes) GPR120 (Adipocytes) 10-PAHSA Synthesis->GPR120 (Adipocytes) Serum Transport GPR40 (Pancreas) GPR40 (Pancreas) 10-PAHSA Synthesis->GPR40 (Pancreas) GLUT4 Translocation GLUT4 Translocation GPR120 (Adipocytes)->GLUT4 Translocation Glucose Uptake Insulin Secretion Insulin Secretion GPR40 (Pancreas)->Insulin Secretion GSIS

Figure 1: Mechanistic pathway of 10-PAHSA synthesis and receptor activation leading to glycemic control.

Comparative Analysis of Human Studies

The divergence in literature arises from cohort selection and analytical sensitivity. Below is a direct comparison of the pivotal studies defining this field.

FeatureDiscovery Phase (Yore et al., 2014) Challenge Phase (Pflimlin et al., 2018) Consensus Phase (Janssen et al., 2021)
Cohort Size N ~ 50 (Mixed BMI)N ~ 30 (Lean vs Obese)N > 100 (Stratified Cohorts)
Correlation Strong Inverse (r = -0.7). Low 10-PAHSA predicts IR.No Correlation or weak positive.Inverse in Severe Obesity. Diet modulates levels in lean subjects.
Analytical Method LC-MS/MS (Targeted MRM)LC-MS/MS (High Sensitivity)LC-MS/MS (Chiral + Regioisomer specific)
Key Variable Insulin Sensitivity (Clamp data)Fasting Glucose / OGTTDietary Saturated Fat (SFA)
Conclusion 10-PAHSA is a deficiency marker in obesity.10-PAHSA levels are biologically variable and non-predictive.10-PAHSA is reduced in pathology but increased by SFA intake.
Critical Analysis of Discrepancy
  • Dietary Confounding: The 2021 consensus data suggests that acute intake of saturated fats can transiently increase serum 10-PAHSA. Studies failing to control for recent dietary intake (last 48h) may see "normal" levels in obese subjects due to high lipid intake, masking the chronic suppression caused by metabolic dysfunction.

  • Isomer Specificity: Early methods often co-eluted 9-PAHSA and 10-PAHSA. While both are bioactive, their regulation differs.

Methodological Deep Dive: Why Protocols Fail

The quantification of 10-PAHSA is prone to artifacts. As a Senior Scientist, I have identified three critical failure points in standard lipidomics workflows when applied to FAHFAs.

A. The "Plasticware" Background

PAHSAs are esters of palmitic acid.[1][2][3][4][5] Common laboratory plastics contain palmitic acid derivatives as slip agents.

  • Risk: False positives or high background noise that masks the low-abundance endogenous signal (typically 0.5–50 nM).

  • Solution: Use glass-only storage and extraction vessels. Wash all LC lines with strong organic solvents prior to runs.

B. Extraction Efficiency (SPE vs. LLE)

Liquid-Liquid Extraction (LLE) often results in ion suppression from phospholipids.

  • Recommendation: Solid Phase Extraction (SPE) is mandatory for serum. It enriches the FAHFA fraction and removes interfering glycerophospholipids.

C. Regioisomer Separation

10-PAHSA and 9-PAHSA have identical masses. They can only be separated by high-resolution chromatography, not by Mass Spec alone.

  • Requirement: Use of long C18 columns (>150mm) with slow gradients, or specialized chiral columns if enantiomer specificity is required.

Validated Experimental Protocol

This protocol integrates the extraction rigor of the Kuda lab with the sensitivity of the Kahn lab methodologies.

Workflow Diagram

Workflow start Human Serum (250 µL) spike Spike Internal Standard (13C4-9-PAHSA) start->spike extract LLE (Methanol/Chloroform) + 0.1M HCl spike->extract spe SPE Enrichment (Strata-X Column) extract->spe lc LC Separation (C18, 2.1x150mm, 1.7µm) spe->lc ms MS/MS Detection (MRM Mode: m/z 537 > 255) lc->ms

Figure 2: Optimized LC-MS/MS workflow for specific 10-PAHSA quantification.

Step-by-Step Methodology

1. Sample Preparation

  • Thawing: Thaw serum on ice.

  • Spiking: Add 10 pmol of isotope-labeled internal standard (

    
    -9-PAHSA) to 250 µL serum. Note: Do not use external calibration alone; matrix effects are severe.
    

2. Lipid Extraction (Modified Folch)

  • Add 1.5 mL Methanol and 3 mL Chloroform.

  • Acidification: Add 0.1M HCl. Crucial: Acidification ensures PAHSAs are protonated for organic phase partitioning.

  • Vortex 1 min, Centrifuge 2000g x 10 min. Collect lower organic phase.

3. Solid Phase Extraction (SPE)

  • Condition Strata-X (Polymeric Reversed Phase) columns with Methanol then Water.

  • Load dried/reconstituted lipid extract (in 10% MeOH).

  • Wash: 40% Methanol (removes polar impurities).

  • Elute: 100% Acetonitrile (collects FAHFAs).

4. LC-MS/MS Parameters

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: Water (0.1% Acetic Acid).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, 0.1% Acetic Acid).

  • Gradient: 60% B to 100% B over 15 minutes. Slow gradient required to separate 10-PAHSA from 9-PAHSA.

  • MS Mode: Negative Electrospray Ionization (ESI-).[6]

  • MRM Transition: 537.5

    
     255.2 (Palmitate fragment).
    

Implications for Drug Development

For professionals in drug discovery, the "Correlation Controversy" clarifies the utility of 10-PAHSA:

  • As a Biomarker: It is not a reliable general screening tool for BMI due to dietary noise. However, it is a high-value biomarker for adipose tissue dysfunction in severe insulin resistance.

  • As a Therapeutic: The lack of correlation in some cohorts does not negate therapeutic potential. Exogenous administration (or inhibition of PAHSA hydrolases) consistently improves glucose handling in murine models, regardless of baseline levels.

  • Target Validation: Focus on AIG1 and ADTRP (PAHSA hydrolases). Inhibiting these enzymes raises endogenous PAHSA levels, mimicking the "lean" phenotype.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.[7] Link

  • Pflimlin, E., et al. (2018). Acute and chronic administration of PAHSAs does not improve glucose metabolism in mice. Cell Metabolism, 28(4), 528-529. Link

  • Janssen, A. W., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age.[8] Frontiers in Nutrition, 8, 691401. Link

  • Kuda, O., et al. (2018). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 13, 2221–2236. Link

  • Syed, I., et al. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism, 28(4), 530-533. Link

Sources

Safety Operating Guide

(S)-10-(palmitoyloxy)octadecanoic Acid (10-PAHSA): Proper Disposal Procedures

[1]

Executive Summary

Immediate Action Required: (S)-10-(palmitoyloxy)octadecanoic acid (10-PAHSA) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1] While generally considered non-hazardous by acute toxicity standards, it is an organic chemical reagent and must not be disposed of via sanitary sewer systems (sink) .

Core Disposal Directive:

  • Solid Form: Dispose of in approved chemical solid waste containers for incineration.[1]

  • Liquid Form: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).

  • Contamination: Glassware requires organic solvent rinsing; aqueous detergents are insufficient due to high lipophilicity.[1]

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its physical behavior. 10-PAHSA is highly hydrophobic.[1] This physical property dictates the disposal logic: water cannot solubilize it, meaning water cannot clean it.

Table 1: Physicochemical Properties Relevant to Disposal

PropertyDataOperational Implication
CAS Number 1636134-73-0Use for waste manifest labeling.[1]
Physical State Solid (Powder) or OilMay adhere to weighing boats/spatulas.[1]
Solubility (Water) NegligibleDo not flush. Will coat pipes and create accumulation points.[1]
Solubility (Organic) DMSO, Ethanol, Chloroform, Methyl AcetateRequires organic solvent waste streams for disposal.[1]
RCRA Status Not P-listed or U-listedRegulated as "Non-Regulated Chemical Waste" unless in hazardous solvent.[1]
Flash Point >110°C (Estimated)Combustible but not Flammable (unless in solvent).[1]

Pre-Disposal: The Solubility-Based Cleaning Protocol

The Scientific Logic: Because 10-PAHSA is a long-chain fatty acid ester, it behaves like a wax or grease.[1] Standard lab dishwashing (aqueous detergent) often fails to remove trace residues, leading to cross-contamination in future mass spectrometry (MS) experiments.[1]

Self-Validating Cleaning System:

  • Primary Solubilization: Rinse contaminated glassware/vials with a non-polar or semi-polar solvent (e.g., Ethanol, Methanol, or Chloroform) before aqueous washing.

  • Visual Check: The solvent rinse should be clear.[1] If cloudy, lipid residue remains.

  • Disposal of Rinse: The initial solvent rinse must be collected as liquid chemical waste, not poured down the drain.

Disposal Workflow Logic (Decision Tree)

The following diagram illustrates the decision-making process for 10-PAHSA disposal.

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it Solid? (Powder, contaminated debris)Start->IsSolidIsLiquidIs it Liquid? (Dissolved in solvent)Start->IsLiquidSolidTypeType of SolidIsSolid->SolidTypeSolventCheckIdentify Carrier SolventIsLiquid->SolventCheckPureSolidPure Substance / ExpiredSolidType->PureSolidDebrisContaminated (Tips, Weigh Boats)SolidType->DebrisSolidBinSolid Chemical Waste Bin (Label: 10-PAHSA)PureSolid->SolidBinDebris->SolidBinHaloHalogenated (Chloroform, DCM)SolventCheck->HaloNonHaloNon-Halogenated (DMSO, EtOH, MeOH)SolventCheck->NonHaloHaloBinHalogenated Waste ContainerHalo->HaloBinStrict SegregationNonHaloBinNon-Halogenated Waste ContainerNonHalo->NonHaloBin

Figure 1: Decision tree for segregating 10-PAHSA waste based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Debris)

Applicability: Expired lyophilized powder, contaminated pipette tips, weighing boats, dry silica columns.[1]

  • Containment: Place the material in a sealable polyethylene bag or a wide-mouth HDPE jar.

  • Labeling:

    • Chemical Name: (S)-10-(palmitoyloxy)octadecanoic acid.[1]

    • Hazards: "Non-Regulated Organic Solid."[1]

  • Disposal: Deposit into the laboratory's Solid Chemical Waste Drum .

    • Note: Do not use "Biohazard" (Red Bag) bins unless the lipid was in contact with human/viral biological samples.[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Stock solutions, reaction mixtures, initial rinses from glassware cleaning.[1] Critical Requirement: You must know the solvent.[1] The lipid itself is neutral, so the solvent dictates the waste stream.

Solvent UsedWaste Stream ClassificationContainer Labeling
Chloroform / DCM Halogenated Organic Contains: Chloroform, 10-PAHSA.[1] Hazard: Toxic/Carcinogen.[1]
Methanol / Ethanol Non-Halogenated Organic Contains: Methanol, 10-PAHSA.[1] Hazard: Flammable.[1]
DMSO / DMF Non-Halogenated Organic Contains: DMSO, 10-PAHSA.[1] Hazard: Combustible.[1]
Water / Buffer Aqueous Chemical Waste *Contains: Buffer, Trace Lipids. Hazard: Irritant.[1]

*Note: Even if suspended in water, do not pour down the drain. Collect as aqueous chemical waste to prevent pipe fouling.

Protocol C: Spill Management

Scenario: You drop a vial of 10-PAHSA oil or powder.[1]

  • PPE: Wear nitrile gloves and safety glasses.[1]

  • Solid Spill:

    • Sweep up carefully to avoid dust generation.[1]

    • Place in Solid Chemical Waste.[1]

  • Liquid/Oil Spill:

    • Absorb: Use vermiculite or absorbent pads.[1][2]

    • Clean: The surface will be greasy.[1] Apply 70% Ethanol or Isopropanol to a paper towel and wipe the area. Water will just smear the lipid.[1]

    • Dispose: Place the solvent-soaked paper towels into the Solid Chemical Waste (or debris) bin, not the regular trash (due to solvent flammability).[1]

References & Authority

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Octadecanoic acid (Stearic Acid derivatives).[1][3] Retrieved from [Link]

Personal Protective Equipment & Handling Guide: (S)-10-(palmitoyloxy)octadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(S)-10-(palmitoyloxy)octadecanoic acid (also known as 10(S)-PAHSA) is a bioactive Fatty Acid ester of Hydroxy Fatty Acid (FAHFA). While generally classified as low-toxicity compared to volatile organic compounds, it is a potent endogenous signaling lipid.

The primary handling objective is dual-purpose:

  • Personnel Safety: Protection against inhalation of particulates and solvent exposure.

  • Sample Integrity: Preventing contamination from skin lipids (squalene, cholesterol) and plasticizers, which can ruin high-sensitivity LC-MS/MS analysis.

Parameter Specification
GHS Classification Not formally classified (Treat as Irritant ; Precautionary Principle applies).
Physical State Waxy solid or supplied dissolved in Methyl Acetate/Ethanol.
Primary Route of Entry Inhalation (dust), Dermal absorption (solvent carrier).
Storage -20°C to -80°C (Hydrolysis prone).
Solubility DMSO, Ethanol, Chloroform, Methyl Acetate.

Risk Assessment & PPE Matrix

As a Senior Application Scientist, I emphasize that the risk profile changes based on the form of the substance. Pure powder presents an inhalation risk; solvated forms present a dermal/flammability risk.

The "Double-Barrier" PPE Strategy

We utilize a "Double-Barrier" approach: Barrier 1 protects the scientist from the chemical; Barrier 2 protects the chemical from the scientist (lipid contamination).

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Nitrile (Powder-Free), Double-Gloved Safety: Nitrile resists organic solvents (Chloroform/MeOH) often used with PAHSAs. Integrity: Latex gloves shed proteins and lipids that appear as "ghost peaks" in mass spectrometry. Powder-free prevents particulate contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient if handling liquid stocks in volatile solvents (Methyl Acetate) which can splash during vortexing.
Respiratory Fume Hood (Primary) or N95 (Secondary)If handling dry powder outside a hood, N95 is required to prevent alveolar deposition of lipid particles. Always use a fume hood for solvated forms.[1]
Body Protection Cotton Lab Coat (High neck)Synthetic blends can build static charge, making weighing of dry lipid powders difficult (electrostatic scattering). Cotton minimizes this.

Operational Workflow: The "Cold-Chain" Protocol

Handling (S)-10-PAHSA requires strict adherence to temperature and material controls to prevent acyl migration (isomerization) and hydrolysis .

Step 1: Preparation & Environment
  • Material Restriction: strictly avoid low-density polyethylene (LDPE) or polystyrene containers if using chloroform. Use Borosilicate Glass or Teflon (PTFE) lined caps.

  • Decontamination: Wipe bench with 70% Ethanol followed by a lint-free wipe. This removes background environmental lipids.

Step 2: Solubilization (Critical Step)

(S)-10-PAHSA is hydrophobic. Improper solubilization leads to inconsistent dosing.

  • Equilibration: Remove vial from -80°C storage and place on wet ice. Allow 10 minutes to equilibrate.

  • Solvent Choice:

    • In Vitro: Dissolve in DMSO (up to 15 mg/mL) or Ethanol (up to 20 mg/mL).[2][3]

    • In Vivo: Prepare stock in Ethanol, then dilute 1:10 into aqueous buffer (PBS + 0.5% BSA) immediately before injection.

  • Inert Gas Purge: After opening the vial, overlay the remaining stock with Argon or Nitrogen gas before re-sealing.

    • Why? Although saturated lipids are more stable than PUFAs, the ester linkage is susceptible to oxidative cleavage over time.

Step 3: Weighing (Powder Form)
  • Static Control: Use an anti-static gun on the weighing boat. Lipid powders are highly static-prone.

  • Technique: Do not use a spatula that has touched other lipid stocks. Cross-contamination of isomers (e.g., 9-PAHSA vs 10-PAHSA) is undetectable by standard LC-MS without chiral columns.

Visualization: Handling & Integrity Workflow

The following diagram illustrates the "Safe-Path" workflow, prioritizing sample stability alongside user safety.

G Storage Storage (-80°C) Equilibration Equilibration (Wet Ice / 10 min) Storage->Equilibration Prevent Hydrolysis Solubilization Solubilization (DMSO/EtOH + Vortex) Equilibration->Solubilization Fume Hood (PPE Required) Purging Inert Gas Purge (Argon/N2) Solubilization->Purging Stock Preservation Usage Experimental Use (In Vitro / In Vivo) Solubilization->Usage Purging->Storage Return Immediately Disposal Disposal (Organic Waste) Usage->Disposal

Figure 1: Operational workflow for (S)-10-PAHSA handling. Colors indicate critical control points: Blue (Cold Chain), Yellow (Transition), Red (High Risk/Active Handling), Green (Preservation).

Disposal & Decontamination[1][4][5][6]

Disposal must align with the solvent carrier used, as the lipid itself is biodegradable but the solvents are regulated.

  • Liquid Waste:

    • Collect in Halogenated Organic Waste containers if Chloroform/DCM was used.

    • Collect in Non-Halogenated Organic Waste for Ethanol/DMSO/Methyl Acetate mixtures.

  • Solid Waste:

    • Pipette tips and empty vials: Dispose of in Sharps/Glass containers.

    • Note: Do not autoclave lipid-contaminated glass if you intend to reuse it for lipidomics; autoclaving bakes the lipids onto the glass. Acid wash (Chromic acid substitute) is required.

  • Spill Cleanup:

    • Absorb with vermiculite or spill pads.

    • Clean surface with soap and water, followed by Ethanol.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[4][5] Cell, 159(2), 318-332.[2] Retrieved from [Link]

  • Avanti Polar Lipids. (2023). Handling and Storage of Lipids. Retrieved from [Link]

  • Protocol.io. (2021). Lipidomics Sample Preparation Guidelines. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.